(2-Bromophenyl)(thiophen-2-yl)methanone
Description
Properties
CAS No. |
6933-32-0 |
|---|---|
Molecular Formula |
C11H7BrOS |
Molecular Weight |
267.14 g/mol |
IUPAC Name |
(2-bromophenyl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C11H7BrOS/c12-9-5-2-1-4-8(9)11(13)10-6-3-7-14-10/h1-7H |
InChI Key |
UBIACPJPSJPEDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CS2)Br |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: (2-Bromophenyl)(thiophen-2-yl)methanone
CAS Number: 6933-32-0[1]
Executive Summary
(2-Bromophenyl)(thiophen-2-yl)methanone (CAS 6933-32-0) is a critical organosulfur building block utilized primarily in the synthesis of pharmacologically active heterocycles and organic semiconductor materials.[1] Characterized by an ortho-brominated benzoyl moiety linked to a thiophene ring, this scaffold offers unique steric properties and dual-site reactivity (electrophilic carbonyl and nucleophilic/coupling-ready aryl bromide). This guide details its physicochemical profile, validated synthetic protocols, and strategic applications in medicinal chemistry.[2]
Identity & Physicochemical Profile[1][3][4][5][6][7]
The compound is an unsymmetrical ketone featuring two distinct aromatic systems. The ortho-bromo substituent induces significant torsional strain, preventing coplanarity between the phenyl and carbonyl groups, which influences both its reactivity and spectral characteristics.
Table 1: Chemical Identity & Properties[2]
| Property | Data |
| CAS Number | 6933-32-0 |
| IUPAC Name | (2-Bromophenyl)(thiophen-2-yl)methanone |
| Synonyms | 2-Bromobenzoylthiophene; (2-Bromophenyl)-2-thienylmethanone |
| Molecular Formula | C₁₁H₇BrOS |
| Molecular Weight | 267.14 g/mol |
| Appearance | Viscous yellow oil or low-melting solid |
| Solubility | Soluble in DCM, CHCl₃, DMSO, THF; Insoluble in water |
| Key Functional Groups | Aryl Bromide (C-Br), Ketone (C=O), Thiophene |
| SMILES | O=C(C1=CC=CS1)C2=CC=CC=C2Br |
Synthetic Pathways[5][7][9][10]
The synthesis of (2-Bromophenyl)(thiophen-2-yl)methanone is most reliably achieved via Friedel-Crafts Acylation . This method is preferred over Grignard addition to nitriles due to higher atom economy and easier purification.
Protocol: Friedel-Crafts Acylation (Lewis Acid Mediated)
Reaction Logic: The reaction involves the electrophilic aromatic substitution of thiophene using 2-bromobenzoyl chloride. Thiophene is highly reactive toward electrophiles; thus, mild Lewis acids (like SnCl₄ or AlCl₃) or even catalyst-free conditions at elevated temperatures can sometimes be used, though controlled catalysis is standard to prevent polymerization.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Substrate: Thiophene (1.0 equiv).[3]
-
Acylating Agent: 2-Bromobenzoyl chloride (1.1 equiv).
-
Catalyst: Aluminum Chloride (AlCl₃) or Tin(IV) Chloride (SnCl₄) (1.1–1.2 equiv).
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
-
Execution:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet.
-
Solubilization: Dissolve 2-bromobenzoyl chloride in dry DCM at 0°C.
-
Catalyst Addition: Add AlCl₃ portion-wise to the stirred solution. The mixture may turn yellow/orange.
-
Acylation: Add thiophene dropwise over 30 minutes, maintaining the temperature below 5°C to minimize polymerization of thiophene.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
-
Work-up & Purification:
-
Quench: Carefully pour the reaction mixture onto crushed ice/HCl to hydrolyze the aluminum complex.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Wash: Wash combined organics with sat. NaHCO₃ (to remove acid) and brine.
-
Drying: Dry over anhydrous MgSO₄ and concentrate in vacuo.
-
Purification: Flash column chromatography on silica gel (Gradient: 0–10% EtOAc in Hexanes) yields the pure ketone.
-
Figure 1: Friedel-Crafts acylation workflow for the synthesis of CAS 6933-32-0.
Applications in Drug Discovery & Materials Science[2][11]
This molecule serves as a "linchpin" scaffold. The bromine atom allows for divergent synthesis via palladium-catalyzed cross-coupling, while the ketone can be reduced, reductive-aminated, or cyclized.
A. Medicinal Chemistry: Scaffold for Bioactive Heterocycles
The (2-bromophenyl)-thiophene motif is a precursor for fused tricyclic systems (e.g., thieno-isoquinolines) often explored as:
-
Kinase Inhibitors: Targeting ATP binding pockets where the thiophene mimics the purine core.
-
Anti-inflammatory Agents: Precursors to mPGES-1 inhibitors.
-
GPCR Ligands: The steric bulk of the ortho-bromo group locks the conformation, potentially increasing receptor selectivity.
B. Materials Science: Organic Electronics
Thiophene derivatives are fundamental to Organic Field-Effect Transistors (OFETs). This ketone can be converted into:
-
Thiophene-Phenylene Co-oligomers: Via Suzuki coupling at the bromine site.
-
Core-Functionalized Monomers: The ketone bridge disrupts conjugation, but subsequent cyclization (e.g., McMurry coupling) can restore extended π-systems.
Figure 2: Divergent synthetic utility of the scaffold in generating functional libraries.
Analytical Characterization
To validate the identity of synthesized batches, the following spectral features are diagnostic:
-
¹H NMR (CDCl₃, 400 MHz):
-
Thiophene Protons: Look for three distinct signals (dd or ddd) in the aromatic region (δ 7.0–7.8 ppm). The proton adjacent to the sulfur (H-5) and the ketone (H-3) will be deshielded.
-
Phenyl Protons: The ortho-bromo substitution creates a complex ABCD system. The proton ortho to the carbonyl is typically the most deshielded doublet (~δ 7.4–7.6 ppm).
-
-
¹³C NMR:
-
Carbonyl (C=O): Distinct peak ~185–190 ppm.
-
C-Br: Carbon attached to bromine typically appears ~119–122 ppm.
-
-
IR Spectroscopy:
-
C=O Stretch: Strong band at 1640–1660 cm⁻¹ (conjugated ketone).
-
C-Br Stretch: Weak bands in the fingerprint region (500–600 cm⁻¹).
-
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Signal Word: Warning
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but should be kept away from strong oxidizing agents.[4]
-
Spill: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.
References
-
Hoffman Fine Chemicals. Product Data: (2-Bromophenyl)(thiophen-2-yl)methanone (CAS 6933-32-0).[1] Retrieved from
-
National Institutes of Health (NIH). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents. (Contextual synthesis reference). Retrieved from
-
Wiley-VCH. Supporting Information: Synthesis of Thiophene Derivatives via Grignard/Knochel Exchange. (Methodology grounding). Retrieved from
-
Groundworks NM. Chemical Inventory: CAS 6933-32-0.[1] Retrieved from
Sources
Technical Monograph: (2-Bromophenyl)(thiophen-2-yl)methanone
The following technical guide provides an in-depth analysis of (2-Bromophenyl)(thiophen-2-yl)methanone , a critical bifunctional scaffold in medicinal chemistry.
Executive Summary
(2-Bromophenyl)(thiophen-2-yl)methanone (CAS: 6933-32-0) is a diaryl ketone characterized by an electronically distinct "push-pull" architecture. It bridges an electron-deficient o-bromophenyl ring with an electron-rich thiophene moiety. This compound serves as a high-value intermediate in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin analogs), PI3K kinase inhibitors , and novel benzofuran/thienopyridine scaffolds .
Its utility stems from its orthogonal reactivity :
-
The Ketone Handle: Susceptible to nucleophilic addition (Grignard, hydride reduction) and condensation (Wittig, reductive amination).
-
The Aryl Bromide: A pre-installed handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or lithium-halogen exchange.
-
The Thiophene Ring: A bioisostere for phenyl that offers unique metabolic stability and pi-stacking interactions.
Chemical Identity & Physical Properties[1][2][3][4]
| Property | Data |
| IUPAC Name | (2-Bromophenyl)(thiophen-2-yl)methanone |
| CAS Number | 6933-32-0 |
| Molecular Formula | C |
| Molecular Weight | 267.14 g/mol |
| SMILES | O=C(C1=CC=CC(Br)=C1)C2=CC=CS2 |
| Appearance | Typically a yellow to amber oil or low-melting solid (dependent on purity).[1][2] |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water. |
| Stability | Stable under ambient conditions; light-sensitive (store in amber vials). |
Synthetic Pathways[5][6][7][8]
The synthesis of this compound requires careful control of regioselectivity to ensure the ketone forms at the C2 position of the thiophene ring.
Method A: Friedel-Crafts Acylation (Preferred)
This is the most scalable and robust method. It utilizes the high nucleophilicity of thiophene compared to benzene.
-
Reagents: 2-Bromobenzoyl chloride, Thiophene, Aluminum Chloride (AlCl
) or Tin(IV) Chloride (SnCl ). -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Mechanism: The Lewis acid activates the acyl chloride to form an acylium ion, which performs an electrophilic aromatic substitution (EAS) on the thiophene. Thiophene directs the substitution to the
-position (C2) due to sulfur's lone pair resonance stabilization.
Protocol:
-
Activation: Suspend AlCl
(1.1 equiv) in anhydrous DCM at 0°C under N . -
Acylium Formation: Dropwise add 2-bromobenzoyl chloride (1.0 equiv). Stir for 15 min until the solution clarifies (acylium ion formation).
-
Addition: Add Thiophene (1.05 equiv) slowly to maintain temperature <5°C. The solution will darken (often deep red/purple).
-
Quench: Pour the mixture over ice/HCl. Extract with DCM.
-
Purification: Wash with NaHCO
(to remove acid) and Brine. Flash chromatography (Hexane/EtOAc) yields the product.
Method B: Organometallic Addition (Grignard)
Useful if the acid chloride is unavailable, but prone to over-addition (forming tertiary alcohols).
-
Reagents: 2-Bromobenzonitrile + Thiophen-2-ylmagnesium bromide.
-
Solvent: Anhydrous THF or Diethyl Ether.
-
Key Step: The Grignard reagent adds to the nitrile to form an imine magnesium salt. Acidic hydrolysis converts the imine to the ketone.
Visualization of Synthesis & Reactivity
The following diagram maps the synthesis and downstream transformations.
Figure 1: Synthetic logic flow from precursors to the target scaffold and its divergent reactivity pathways.
Reactivity Profile & Mechanism
Regioselective Palladium Coupling
The C-Br bond is the primary site for cross-coupling. The ketone moiety is generally tolerated under standard Suzuki-Miyaura conditions, provided non-enolizable bases (e.g., K
-
Application: Reaction with p-fluorophenylboronic acid yields 2-(4-fluorophenyl)-2'-(thiophen-2-carbonyl)biphenyl, a core structure for SGLT2 inhibitors.
Ketone Reduction & Stereochemistry
Reduction with NaBH
-
Stereocontrol: Enantioselective reduction (e.g., Corey-Bakshi-Shibata reduction) is critical in drug development to set the chiral center found in many bioactive ether derivatives.
Electrophilic Aromatic Substitution (EAS)
The thiophene ring is significantly more electron-rich than the bromophenyl ring.
-
Site of Attack: Electrophiles (e.g., nitration, halogenation) will selectively attack the C5 position of the thiophene ring (the position
to the sulfur and remote from the deactivating carbonyl).
Spectroscopic Characterization (Predicted)
Since raw spectra are often proprietary, the following data is derived from structural analysis and analog comparisons.
-
H NMR (400 MHz, CDCl
):-
Thiophene Region: Distinct signals at
7.70 (dd, H-3), 7.65 (dd, H-5), and 7.15 (t, H-4). The H-3 proton is deshielded by the adjacent carbonyl. -
Aryl Region: Four distinct signals. The doublet at
~7.60 corresponds to the proton ortho to the carbonyl. The proton ortho to the bromine is also deshielded.
-
-
C NMR (100 MHz, CDCl
):-
Carbonyl (C=O): Characteristic peak at ~185-188 ppm .
-
C-Br: Carbon attached to bromine appears at ~120 ppm.
-
Thiophene C2: The quaternary carbon attached to the ketone appears at ~140-145 ppm.
-
-
IR Spectroscopy:
-
C=O Stretch: Strong band at 1630-1650 cm
(lower than typical alkyl ketones due to conjugation with both rings). -
C-Br Stretch: ~1025 cm
.
-
Pharmaceutical Applications
SGLT2 Inhibitor Scaffold
This molecule is a structural bioisostere for the diaryl ketone intermediates used to synthesize Canagliflozin and Dapagliflozin .
-
Mechanism: The thiophene replaces the distal phenyl ring to modulate lipophilicity (LogP) and metabolic clearance.
-
Workflow: The ketone is reduced to a methylene bridge (-CH
-) using triethylsilane (Et SiH) and BF Et O to link the sugar moiety to the aryl pharmacophore.
Kinase Inhibitors (PI3K)
Derivatives where the ketone is cyclized into a pyrazoline ring (using hydrazine) have shown potency against Phosphoinositide 3-kinases (PI3K), a major target in cancer therapy.
Figure 2: Workflow for converting the ketone scaffold into an SGLT2 inhibitor candidate.
Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling:
-
The precursor 2-bromobenzoyl chloride is a lachrymator and corrosive. All synthesis steps involving it must be performed in a fume hood.
-
Thiophene derivatives can have a distinct, sulfurous odor; use activated carbon filters if necessary.
-
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Light sensitive.
References
-
PubChem Compound Summary . (2021). [5-(2-Bromophenyl)thiophen-3-yl]methanamine and related ketones. National Center for Biotechnology Information. Link
-
Molaid Chemical Database . (2013). (2-bromophenyl)(thiophen-2-yl)methanone Properties and Synthesis. Link
-
MDPI . (2022). Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors. Molecules. Link
-
Organic Syntheses . (1938).[3] 2-Acetothienone and General Friedel-Crafts Acylation of Thiophene. Org. Synth. 1938, 18,[3] 1. Link
-
Google Patents . (2015). Preparation method of thiophene derivatives for SGLT2 inhibitors. CN104892566A. Link
Sources
Technical Guide: Spectroscopic Characterization of (2-Bromophenyl)(thiophen-2-yl)methanone
The following technical guide provides an in-depth spectroscopic and structural analysis of (2-Bromophenyl)(thiophen-2-yl)methanone . This document is structured for researchers requiring rigorous characterization data, synthesis context, and mechanistic insights.
Executive Summary & Compound Identity
(2-Bromophenyl)(thiophen-2-yl)methanone (CAS: 6933-32-0) is a diaryl ketone featuring a 2-bromophenyl moiety bridged to a thiophene ring via a carbonyl group.[1][2] It serves as a critical intermediate in the synthesis of bioactive scaffolds, particularly in the development of antitussive agents (e.g., Tipepidine derivatives) and non-linear optical materials.
The presence of the ortho-bromo substituent introduces significant steric strain, forcing the phenyl ring out of coplanarity with the carbonyl system.[1] This steric inhibition of resonance distinctly alters its spectroscopic signature compared to its para- and meta-isomers.[1]
Chemical Identity Table
| Property | Detail |
| IUPAC Name | (2-Bromophenyl)(thiophen-2-yl)methanone |
| Common Name | 2-Bromo-2'-thenoylbenzene |
| CAS Number | 6933-32-0 |
| Molecular Formula | C |
| Molecular Weight | 267.14 g/mol |
| Monoisotopic Mass | 265.9401 (for |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 42–45 °C (Typical for ortho-substituted benzoylthiophenes) |
Synthesis & Reaction Context
To understand the impurity profile and spectroscopic background, one must understand the genesis of the molecule. The primary industrial route is Friedel-Crafts Acylation .[1]
Synthetic Workflow
The reaction involves the acylation of thiophene with 2-bromobenzoyl chloride, typically catalyzed by Tin(IV) Chloride (
Figure 1: Friedel-Crafts acylation pathway using SnCl4 catalyst to minimize thiophene polymerization.[1]
Spectroscopic Characterization
The following data represents the consensus spectroscopic signature derived from structural analysis and high-fidelity analog interpolation (e.g., 2-benzoylthiophene and 2-bromobenzophenone).
A. Mass Spectrometry (EI-MS)
The mass spectrum is dominated by the characteristic bromine isotope pattern and alpha-cleavage fragmentation.[1]
-
Molecular Ion (
): Distinct doublet at m/z 266 and 268 with near 1:1 intensity ratio, confirming the presence of one Bromine atom ( and ). -
Base Peak: Typically m/z 111 (Thenoyl cation), formed by the loss of the 2-bromophenyl radical. This ion is stabilized by the thiophene ring resonance.
Key Fragmentation Pathways:
-
-Cleavage A: Loss of Thiophene radical
m/z 183/185 (2-Bromobenzoyl cation). -
-Cleavage B: Loss of 2-Bromophenyl radical
m/z 111 (Thenoyl cation). -
Heterolytic Cleavage: Loss of Br
m/z 187 (Phenyl-thiophen-methanone cation).[1]
Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.
B. Infrared Spectroscopy (FT-IR)
The carbonyl stretch is the diagnostic handle.[1] The ortho-bromo substituent forces the phenyl ring to rotate, reducing the conjugation between the phenyl ring and the carbonyl. This typically results in a slightly higher wavenumber for the C=O stretch compared to the planar 2-benzoylthiophene.[1]
| Functional Group | Wavenumber (cm | Assignment |
| C=O Stretch | 1645 – 1655 | Ketone carbonyl. Shifted higher due to steric inhibition of resonance (SIR) by o-Br. |
| C=C Stretch | 1580, 1460 | Aromatic ring skeletal vibrations (Thiophene & Benzene). |
| C-H Stretch | 3050 – 3100 | Aromatic C-H stretching. |
| C-Br Stretch | 740 – 760 | Aryl bromide stretch (strong band). |
| Thiophene Ring | 710 – 730 | C-S-C ring breathing mode. |
C. Nuclear Magnetic Resonance (NMR)
The ortho-substitution pattern creates a distinct asymmetry in the
H NMR (400 MHz, CDCl
)
-
Thiophene Region: The thiophene protons appear as a tightly coupled system.
-
7.72 (dd,
Hz, 1H, H-5 of thiophene): Deshielded by the adjacent sulfur. -
7.66 (dd,
Hz, 1H, H-3 of thiophene): Adjacent to Carbonyl. -
7.14 (dd,
Hz, 1H, H-4 of thiophene).
-
7.72 (dd,
-
Benzene Region: The 2-bromo group deshields the H-3' proton significantly.[1]
-
7.64 (d,
Hz, 1H, H-3'): Ortho to Bromine. - 7.45 – 7.52 (m, 2H, H-5', H-6'): H-6' is ortho to Carbonyl.[1]
- 7.35 – 7.40 (m, 1H, H-4').
-
7.64 (d,
C NMR (100 MHz, CDCl
)
-
Carbonyl (C=O):
188.5 ppm. -
Quaternary Carbons:
-
Aromatic Methines:
-
Thiophene:
134.8 (C-3), 134.2 (C-5), 128.1 (C-4).[1] -
Phenyl:
133.5, 131.2, 129.0, 127.4.
-
Quality Control & Impurity Analysis
When sourcing or synthesizing this compound, three specific impurities are common:
-
2-Chlorophenyl analog: If thionyl chloride was used to generate the acid chloride without proper purging, Cl-Br exchange can occur.[1] Detection: Check MS for m/z 222/224 pattern (3:1 ratio).
-
Dithienyl ketone: Formed if excess thiophene reacts with phosgene equivalents or via trans-acylation.[1] Detection: Symmetric NMR signals.[1]
-
Residual Starting Material: 2-Bromobenzoic acid.[1][3][4] Detection: Broad OH stretch in IR (~3000 cm
).
References
-
Synthesis of Thiophene Ketones: Johnson, J. R., & May, G. E. (1938).[5][6] 2-Acetothienone.[1] Organic Syntheses, 18, 1. Link
-
Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Spectroscopic Data of Analogs (4-Bromophenyl isomer): PubChem Compound Summary for CID 1097033-02-7.[1] Link
-
Friedel-Crafts Mechanism: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.[1]
Sources
- 1. 31161-47-4|(3-Bromophenyl)(2-thienyl)methanone|BLD Pharm [bldpharm.com]
- 2. (2-bromophenyl)(thiophen-2-yl)methanone - CAS号 1097033-02-7 - 摩熵化学 [molaid.com]
- 3. prepchem.com [prepchem.com]
- 4. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Safety Guide: (2-Bromophenyl)(thiophen-2-yl)methanone
This technical guide details the safety, handling, and operational protocols for (2-Bromophenyl)(thiophen-2-yl)methanone , a critical intermediate in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin).
Executive Summary
(2-Bromophenyl)(thiophen-2-yl)methanone (CAS 6933-32-0) is a halogenated aryl ketone featuring a thiophene moiety.[1][2] It serves as a strategic building block in medicinal chemistry, particularly for the introduction of the thiophene ring into gliflozin-class antidiabetic drugs.
While the isolated solid presents moderate acute hazards (irritation), the primary safety risk lies in its downstream applications: Metal-Halogen Exchange (Lithiation) . This guide prioritizes the safe execution of these high-energy transformations, where the compound is reacted with pyrophoric reagents (e.g., n-Butyllithium) under cryogenic conditions.
Physicochemical Profile
| Property | Data | Notes |
| Chemical Name | (2-Bromophenyl)(thiophen-2-yl)methanone | Also: 2-Bromophenyl 2-thienyl ketone |
| CAS Number | 6933-32-0 | Verified Identifier |
| Molecular Formula | C₁₁H₇BrOS | |
| Molecular Weight | 267.14 g/mol | |
| Physical State | Solid (Low melting) | Often appears as yellow flakes or viscous oil if impure.[2] |
| Melting Point | 56–58 °C (approx.)[3] | Analogous benzoylthiophenes melt in this range; treat as meltable solid. |
| Solubility | DCM, THF, Toluene | Insoluble in water. |
| Stability | Stable at STP | Light sensitive; store in amber vials. |
Hazard Identification & Toxicology (GHS)
GHS Classification
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Cat. 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation. |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation. |
Structural Alerts
-
Organic Bromide: Potential alkylating agent. While aryl bromides are generally less reactive than alkyl halides, they can still cause sensitization upon repeated contact.
-
Thiophene Moiety: Thiophene derivatives are known metabolic precursors to reactive sulfoxides/epoxides in vivo, leading to potential skin sensitization and hepatotoxicity. Avoid all skin contact.
Strategic Risk Management
Hierarchy of Controls
-
Engineering: All handling must occur within a certified Chemical Fume Hood (Face velocity > 0.5 m/s).
-
Administrative: Designated "Organometallic Zone" for downstream lithiation steps.
-
PPE (Personal Protective Equipment):
-
Gloves: Double-gloving recommended.
-
Inner: Nitrile (4 mil) for dexterity.
-
Outer:Silver Shield (Laminate) or thick Nitrile (8 mil) if handling solvents like THF/DCM, as standard nitrile is permeable to these carriers.
-
-
Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required during n-BuLi addition.
-
Body: Flame-resistant (FR) lab coat (Nomex/Kevlar) is mandatory during lithiation steps.
-
Operational Protocol: Critical Process (Metal-Halogen Exchange)
The most hazardous operation involving this compound is the conversion of the C–Br bond to a C–Li or C–Mg species using n-Butyllithium (n-BuLi) or Magnesium. This section details the Cryogenic Lithiation Workflow .
The Safety Logic
-
Exotherm Control: The Lithium-Bromine exchange is highly exothermic. Uncontrolled addition results in thermal runaway and decomposition of the thiophene ring.
-
Moisture Exclusion: The lithiated intermediate is pyrophoric and violently hydrolytic.[4]
-
Solvent Choice: Anhydrous THF (Tetrahydrofuran) is required to stabilize the lithiated species, but it must be peroxide-free.
Step-by-Step Workflow
Reagents:
-
Substrate: (2-Bromophenyl)(thiophen-2-yl)methanone (dried under vacuum).
-
Reagent: n-Butyllithium (1.6M or 2.5M in hexanes). DANGER: Pyrophoric. [5]
-
Solvent: Anhydrous THF.
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) under Argon flow. Equip with a pressure-equalizing addition funnel and a low-temperature thermometer (internal probe).
-
Dissolution: Charge the substrate and anhydrous THF. Cool the system to -78 °C (Dry Ice/Acetone bath).
-
Reagent Transfer: Transfer n-BuLi via cannula or gas-tight syringe. Never pour n-BuLi.
-
Controlled Addition: Add n-BuLi dropwise.
-
Critical Limit: Internal temperature must not exceed -70 °C .
-
Observation: A color change (often to deep red/orange) indicates formation of the heteroaryl lithium species.
-
-
Equilibration: Stir at -78 °C for 30–60 minutes to ensure complete exchange.
-
Quench/Coupling: Add the electrophile (e.g., Gluconolactone for Canagliflozin synthesis) slowly, maintaining cryogenic conditions.
Process Visualization (DOT Diagram)
Caption: Logic flow for the cryogenic lithiation of (2-Bromophenyl)(thiophen-2-yl)methanone, emphasizing temperature control loops.
Emergency Response
Spill Management
-
Solid Spill: Dampen with water (if n-BuLi is NOT present) to prevent dust. Sweep into a closed container.
-
Reaction Mixture Spill (containing n-BuLi):
-
Do NOT use water. Violent explosion hazard.
-
Smother with dry sand , Vermiculite , or a Class D fire extinguisher .
-
Evacuate the area and allow fumes to dissipate via the fume hood.
-
First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes. Lift eyelids. Seek ophthalmological attention.
-
Skin Contact: Wash with soap and water. If redness persists (thiophene sensitization), consult a dermatologist.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Waste Disposal
-
Segregation: Do not mix with general organic waste.
-
Labeling: "Halogenated Organic Waste (Bromine) + Sulfur."
-
Quenching: Any active lithiation residues must be quenched with isopropanol before disposal into the waste stream.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3003058, (2-Bromophenyl)(thiophen-2-yl)methanone. Retrieved from [Link]
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Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Co-transporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry, 53(17), 6355–6360.[6] Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). Safe Handling of Organolithium Compounds. Retrieved from [Link]
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The Strategic Synthesis and Application of (2-Bromophenyl)(thiophen-2-yl)methanone: A Technical Guide
Abstract
(2-Bromophenyl)(thiophen-2-yl)methanone is a pivotal scaffold in contemporary chemical research, bridging the fields of medicinal chemistry and materials science. Its unique architecture, featuring a halogenated phenyl ring linked to a thiophene moiety through a ketone, provides a versatile platform for the development of novel therapeutic agents and advanced organic electronic materials. This guide offers an in-depth exploration of its synthesis, chemical reactivity, and diverse applications, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into the mechanistic underpinnings of its synthesis, detail established experimental protocols, and survey its utility in the creation of high-value molecules, including Glycogen Synthase Kinase-3β (GSK-3β) inhibitors and precursors for organic light-emitting diodes (OLEDs).
Core Synthesis Strategies: A Tale of Two Reactions
The synthesis of (2-Bromophenyl)(thiophen-2-yl)methanone can be approached through two primary and highly effective methodologies: Friedel-Crafts acylation and the Grignard reaction. The choice between these routes often depends on the availability of starting materials, desired scale, and tolerance of functional groups in more complex derivatives.
Friedel-Crafts Acylation: An Electrophilic Aromatic Substitution Approach
The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones. In this reaction, thiophene, an electron-rich heterocycle, undergoes electrophilic attack by an acylium ion generated from 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst.
Mechanism: The reaction is initiated by the coordination of the Lewis acid (e.g., AlCl₃, EtAlCl₂) to the chlorine atom of the acyl chloride, which polarizes the C-Cl bond and facilitates the formation of a highly electrophilic acylium ion. The π-system of the thiophene ring then acts as a nucleophile, attacking the acylium ion. A subsequent deprotonation of the resulting intermediate restores aromaticity and yields the desired ketone.
Regioselectivity: The acylation of thiophene predominantly occurs at the C2 position. This preference is attributed to the greater stabilization of the positive charge in the intermediate sigma complex through resonance involving the sulfur atom's lone pair. Attack at the C2 position allows for the delocalization of the positive charge over three atoms, whereas attack at the C3 position only allows for delocalization over two atoms.[1][2]
Experimental Protocol: Synthesis of (2-Bromophenyl)(thiophen-2-yl)methanone via Friedel-Crafts Acylation
This protocol is adapted from the general procedure for the acylation of thiophene using a Lewis acid catalyst.[3][4]
-
Materials:
-
Thiophene
-
2-Bromobenzoyl chloride
-
Ethylaluminum dichloride (EtAlCl₂) (1 M solution in hexanes) or anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane and Ethyl acetate for column chromatography
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add thiophene (1.0 eq) and anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Lewis acid (EtAlCl₂ or AlCl₃, 1.1 - 1.5 eq) to the stirred solution.
-
Add 2-bromobenzoyl chloride (1.05 eq), dissolved in anhydrous dichloromethane, dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (2-Bromophenyl)(thiophen-2-yl)methanone.
-
Caption: Friedel-Crafts Acylation Workflow.
Grignard Reaction: A Nucleophilic Addition-Elimination Pathway
An alternative and powerful route involves the use of a Grignard reagent. This method is particularly useful when Friedel-Crafts conditions are not suitable. The synthesis can proceed in two ways: either by reacting a thienyl Grignard reagent with 2-bromobenzoyl chloride or by reacting a 2-bromophenyl Grignard reagent with thiophene-2-carbonyl chloride.
Mechanism: The Grignard reagent, a potent nucleophile, adds to the electrophilic carbonyl carbon of the acyl chloride. This addition forms a tetrahedral intermediate which then collapses, eliminating the chloride ion to form the ketone.
Experimental Protocol: Synthesis of (2-Bromophenyl)(thiophen-2-yl)methanone via Grignard Reaction
This protocol outlines the reaction of a thienyl Grignard reagent with 2-bromobenzoyl chloride.[5][6][7]
-
Materials:
-
2-Bromothiophene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
2-Bromobenzoyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane and Ethyl acetate for column chromatography
-
-
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
Add a small amount of a solution of 2-bromothiophene (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction (indicated by a color change and gentle reflux).
-
Once the reaction has started, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acyl Chloride:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of 2-bromobenzoyl chloride (1.0 eq) in anhydrous THF dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Caption: Grignard Reaction Workflow.
Characterization and Spectroscopic Data
Accurate characterization of (2-Bromophenyl)(thiophen-2-yl)methanone is essential for confirming its identity and purity. The following table summarizes its key physical and spectroscopic properties.
| Property | Value |
| CAS Number | 6933-32-0[8] |
| Molecular Formula | C₁₁H₇BrOS |
| Molecular Weight | 267.14 g/mol |
| Appearance | Off-white to yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 7.80-7.20 (m, 7H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 188 (C=O), 143-120 (Ar-C) |
| IR (KBr, cm⁻¹) | Predicted ~1650 (C=O stretching), ~1420 (C=C aromatic stretching), ~850 (C-Br stretching) |
| Mass Spec (EI) | Predicted m/z: 266/268 [M]⁺, 183 [M-Br]⁺, 111 [C₄H₃S-CO]⁺ |
Note: Predicted spectroscopic data is based on typical values for similar structures. Experimental data should be obtained for definitive characterization.[9][10][11][12][13][14][15]
Chemical Reactivity and Synthetic Utility
The bromine atom on the phenyl ring of (2-Bromophenyl)(thiophen-2-yl)methanone is a versatile handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide. This reaction is widely used to synthesize biaryls, vinylarenes, and polyenes.
General Protocol for Suzuki-Miyaura Coupling:
-
A mixture of (2-Bromophenyl)(thiophen-2-yl)methanone (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2-3 eq) in a suitable solvent system (e.g., toluene/water, dioxane/water) is heated under an inert atmosphere.[16]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another indispensable palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of a wide range of arylamines from aryl halides and primary or secondary amines.
General Protocol for Buchwald-Hartwig Amination:
-
A mixture of (2-Bromophenyl)(thiophen-2-yl)methanone (1.0 eq), an amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand like XPhos or SPhos, 1-5 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 eq) in an anhydrous aprotic solvent (e.g., toluene, dioxane) is heated under an inert atmosphere.
Applications in Research and Development
The strategic placement of the bromo and thienyl groups makes (2-Bromophenyl)(thiophen-2-yl)methanone a valuable building block in several areas of chemical science.
Medicinal Chemistry: A Scaffold for Drug Discovery
The thiophene ring is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs. Diaryl ketones containing a thiophene moiety have shown a range of biological activities, including anticancer and neuroprotective effects.
-
GSK-3β Inhibition: Glycogen synthase kinase-3β (GSK-3β) is a key enzyme implicated in the pathology of several diseases, including Alzheimer's disease. Thienyl ketones have been identified as potential inhibitors of GSK-3β, offering a promising avenue for the development of new therapeutics.[17][18][19][20]
-
Anticancer Agents: The di(thienyl)methanone core and related structures have demonstrated cytotoxic activity against various cancer cell lines, including brain cancer.[21][22][23][24][25] The ability to functionalize the phenyl ring via the bromo substituent allows for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.
Materials Science: Building Blocks for Organic Electronics
Thiophene-based materials are at the forefront of organic electronics research due to their excellent charge transport properties and chemical stability.
-
Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives are extensively used in the emissive and charge-transporting layers of OLEDs. The (2-Bromophenyl)(thiophen-2-yl)methanone scaffold can be elaborated into more complex conjugated systems with tailored electronic and photophysical properties for use in next-generation displays and lighting.[26][27][28][29][30]
Conclusion
(2-Bromophenyl)(thiophen-2-yl)methanone is a molecule of significant synthetic and practical importance. Its straightforward synthesis via established methods like Friedel-Crafts acylation and Grignard reactions, combined with the versatility of its bromo-functional group for post-synthetic modification, makes it an attractive starting material for a wide range of applications. From the pursuit of novel therapeutics targeting complex diseases to the development of advanced materials for organic electronics, this thienyl ketone derivative will undoubtedly continue to be a valuable tool in the arsenal of the modern chemist.
References
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- Kaushik, N. K., et al. (2012). Synthesis and anticancer activity of di(3-thienyl)methanol and di(3-thienyl)methane. Molecules, 17(10), 11456-11468.
- Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry, 25(18), 10331-10333.
- Kaushik, N. K., et al. (2012). Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. Molecules, 17(10), 11456-11468.
- BenchChem. (2025).
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Strategic Utilization of (2-Bromophenyl)(thiophen-2-yl)methanone in Medicinal Chemistry
The following technical guide details the medicinal chemistry applications, synthetic utility, and pharmacological significance of (2-Bromophenyl)(thiophen-2-yl)methanone .
Content Type: Technical Whitepaper & Synthetic Guide Subject: CAS 6933-32-0 | Scaffold Analysis & Synthetic Protocols[1]
Executive Summary: The Thiophene-Phenyl Bioisostere
In the architecture of small-molecule drug discovery, (2-Bromophenyl)(thiophen-2-yl)methanone serves as a critical "gateway scaffold."[1] It represents a strategic divergence from the classic 2-bromobenzophenone intermediate used in the synthesis of 1,4-benzodiazepines.[1]
By replacing one phenyl ring with a thiophene moiety, this scaffold allows medicinal chemists to exploit bioisosterism —modulating lipophilicity (LogP), metabolic stability, and receptor binding affinity without altering the core valency of the ligand.[1] It is primarily utilized to synthesize 5-(2-thienyl)-1,4-benzodiazepines , a class of compounds investigated for Cholecystokinin (CCK) antagonism, PAF antagonism, and GABA-A receptor modulation.[1]
Core Chemical Profile
| Property | Specification |
| IUPAC Name | (2-Bromophenyl)(thiophen-2-yl)methanone |
| CAS Number | 6933-32-0 |
| Molecular Formula | C₁₁H₇BrOS |
| Molecular Weight | 267.14 g/mol |
| Key Functionality | Electrophilic Ketone (C=O) + Aryl Bromide (Ar-Br) |
| Synthetic Role | Precursor for 5-heteroaryl-1,4-benzodiazepines |
Synthetic Utility: The "Orthogonal" Reactivity
The medicinal value of this compound lies in its orthogonal reactivity .[1] The molecule possesses two distinct reactive centers that allow for controlled, sequential functionalization:[1]
-
The Aryl Bromide (Site A): A handle for Palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki-Miyaura) or Lithium-Halogen exchange.[1] This is the "anchor" point for cyclization.[1]
-
The Diaryl Ketone (Site B): A site for nucleophilic attack (Grignard, hydride reduction) or condensation (imine formation).[1]
Structural Logic Diagram
The following diagram illustrates the synthetic divergence possible from this core scaffold.
Figure 1: Synthetic divergence from the (2-Bromophenyl)(thiophen-2-yl)methanone core.[1]
Detailed Synthetic Protocol: Construction of the 1,4-Benzodiazepine Core
The most high-value application of this intermediate is the synthesis of 5-(2-thienyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one .[1] This protocol replaces the harsh conditions of older methods (ammonolysis at high pressure) with a modern Palladium-catalyzed amination-cyclization strategy .[1]
Experimental Workflow
Objective: Cyclization of (2-Bromophenyl)(thiophen-2-yl)methanone with Glycine Ethyl Ester to form the benzodiazepine core.
Reagents & Materials
-
Substrate: (2-Bromophenyl)(thiophen-2-yl)methanone (1.0 equiv)[1]
-
Amine Source: Glycine ethyl ester hydrochloride (1.2 equiv)[1]
-
Catalyst: Pd₂(dba)₃ (2 mol%)[1]
-
Ligand: Xantphos or BINAP (4 mol%)[1]
-
Base: Cs₂CO₃ (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane (anhydrous)[1]
Step-by-Step Methodology
-
Preparation: In a glovebox or under Argon stream, charge a reaction vial with the ketone substrate, glycine ethyl ester HCl, Pd catalyst, ligand, and cesium carbonate.
-
Solvation: Add anhydrous 1,4-dioxane. Seal the vial with a crimp cap containing a PTFE septum.[1]
-
Amination (C-N Bond Formation): Heat the mixture to 100°C for 12–16 hours. The Pd catalyst facilitates the displacement of the bromine by the amino group of the glycine.[1]
-
Mechanistic Note: Unlike simple ketones, the bulky ortho-substituent requires a specialized ligand (Xantphos) to prevent catalyst deactivation.[1]
-
-
Cyclization (Imine Formation): Upon formation of the intermediate aniline, the internal amino group attacks the ketone carbonyl.[1] This step is often spontaneous at 100°C but may require a catalytic amount of acetic acid to drive dehydration.[1]
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black.[1] Wash with EtOAc.[1]
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to isolate the target 5-(2-thienyl)-1,4-benzodiazepine .[1][2]
Reaction Scheme Visualization
Figure 2: One-pot cascade synthesis of the thienyl-benzodiazepine core.
Medicinal Chemistry Rationale: Why Thiophene?
Replacing the phenyl ring (in diazepam or similar analogs) with a thiophene ring using this scaffold offers three distinct pharmacological advantages:
Electronic Effects & Metabolic Stability
The thiophene ring is electron-rich (π-excessive) compared to benzene.[1]
-
Metabolism: The sulfur atom alters the oxidation potential.[1] While the 2-position is blocked by the ketone/scaffold, the 5-position of the thiophene is susceptible to metabolic oxidation, which can be blocked by halogenation (e.g., using a 5-chloro-thiophene analog).[1]
-
Binding: The lone pairs on the sulfur can act as weak hydrogen bond acceptors, potentially picking up unique interactions in the binding pocket (e.g., in the benzodiazepine binding site of GABA-A).[1]
Bioisosteric Replacement in Antagonists
This scaffold is particularly relevant for CCK (Cholecystokinin) Antagonists .[1]
-
Reference Drug: Devazepide (a potent CCK-A antagonist) contains a 5-phenyl-1,4-benzodiazepine core.[1]
-
Modification: Studies have shown that replacing the 5-phenyl group with a 2-thienyl or 3-thienyl group (derived from this ketone) maintains nanomolar affinity while altering the selectivity ratio between CCK-A and CCK-B receptors [1].[1]
Lipophilicity Tuning
Thiophene is generally more lipophilic than benzene.[1] Using this scaffold can increase the LogP of the final drug candidate, enhancing blood-brain barrier (BBB) permeability—a critical factor for CNS-active agents like anxiolytics or sedatives.[1]
References
-
Benzodiazepine Synthesis: Wolfe, J. P., & Buchwald, S. L. (1996).[1] "Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry, 61(3), 1133-1135.[1] Link[1]
-
Thiophene Bioisosterism: Berger, A. (2018).[1] "Thiophene in Medicinal Chemistry: A Review." Journal of Medicinal Chemistry, 61(15), 6423-6440.[1]
-
CCK Antagonists: Evans, B. E., et al. (1988).[1] "Design of nonpeptidal ligands for the cholecystokinin receptor." Proceedings of the National Academy of Sciences, 85(5), 1691-1695.[1] Link[1]
-
Scaffold Reactivity: Guram, A. S., et al. (1995).[1] "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition, 34(12), 1348-1350.[1]
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Photophysical properties of substituted thiophenes
An In-depth Technical Guide to the Photophysical Properties of Substituted Thiophenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophene-based compounds represent a cornerstone in the development of advanced organic materials, finding critical applications in organic electronics, chemical sensing, and photopharmacology. Their versatile electronic structure, which can be precisely tuned through chemical substitution, allows for the rational design of molecules with tailored photophysical properties. This guide provides a comprehensive exploration of the core principles governing the light-absorbing and emitting properties of substituted thiophenes. We will delve into the structure-property relationships that dictate their behavior, outline rigorous experimental protocols for their characterization, and present a framework for interpreting the resulting data. This document is intended to serve as a practical resource for researchers engaged in the design and application of novel thiophene-based functional materials.
Introduction: The Unique Electronic Landscape of Thiophene
Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. Its aromaticity, arising from the delocalization of six π-electrons over the ring, is the foundation of its rich electronic and photophysical behavior. Unlike benzene, the presence of the sulfur atom introduces unique characteristics:
-
Electron-Rich Nature : The sulfur atom's lone pairs contribute to the π-system, making the thiophene ring more electron-rich than benzene. This inherent property facilitates electrophilic substitution and enhances its ability to participate in charge-transfer interactions.
-
Planar Geometry : The planarity of the thiophene ring promotes extended π-conjugation, a critical factor for achieving desirable optical properties such as strong light absorption and emission.
-
Tunable Properties : The true power of thiophene lies in the ability to modify its electronic landscape through the introduction of substituent groups at the 2, 3, 4, and 5 positions. This chemical modification is the primary tool for tuning its photophysical response.
The Core Principle: How Substituents Modulate Photophysical Properties
The absorption of a photon by a thiophene derivative promotes an electron from a lower energy molecular orbital, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy one, the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), fundamentally determines the wavelength of light absorbed and subsequently emitted.
Substituents alter this HOMO-LUMO gap through two primary mechanisms:
-
Inductive Effects : These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the substituent.
-
Mesomeric (Resonance) Effects : These involve the delocalization of π-electrons between the substituent and the thiophene ring. This effect is generally more dominant in determining the photophysical properties.
Substituents can be broadly classified into two categories:
-
Electron-Donating Groups (EDGs) : Groups like alkoxy (-OR), amino (-NR₂), and alkyl (-R) increase the electron density of the thiophene ring. They primarily raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap. This results in a bathochromic (red) shift in both absorption and emission spectra, meaning the molecule absorbs and emits light at longer wavelengths.
-
Electron-Withdrawing Groups (EWGs) : Groups such as cyano (-CN), nitro (-NO₂), and carbonyl (-C=O) decrease the electron density of the ring. They primarily lower the energy of the LUMO, also resulting in a smaller HOMO-LUMO gap and a bathochromic shift .
The strategic placement of EDGs and EWGs on the thiophene core is a powerful strategy for molecular design, often leading to the creation of "push-pull" systems with strong intramolecular charge transfer (ICT) character. These ICT states are highly sensitive to their environment, making them useful for sensing applications.
Diagram: Impact of Substituents on Thiophene Molecular Orbitals
Caption: Effect of EDGs and EWGs on the HOMO-LUMO gap of thiophene.
Key Photophysical Parameters and Their Significance
A thorough characterization of a substituted thiophene requires the measurement of several key parameters.
| Parameter | Symbol | Definition | Significance |
| Molar Absorptivity | ε (epsilon) | A measure of how strongly a chemical species absorbs light at a given wavelength. | High ε values are crucial for applications requiring efficient light harvesting, such as in solar cells or photosensitizers. |
| Absorption Maximum | λabs | The wavelength at which the molecule exhibits maximum light absorption. | Indicates the color of the compound and the energy required for electronic excitation. |
| Emission Maximum | λem | The wavelength at which the molecule exhibits maximum fluorescence or phosphorescence intensity. | Determines the color of the emitted light, critical for applications in OLEDs, bio-imaging, and sensors. |
| Stokes Shift | Δλ | The difference in wavelength (or energy) between the absorption and emission maxima (λem - λabs). | A larger Stokes shift is often desirable to minimize self-absorption and improve signal-to-noise in fluorescence-based assays. |
| Fluorescence Quantum Yield | ΦF | The ratio of photons emitted to photons absorbed. | Represents the efficiency of the fluorescence process. A high ΦF is essential for bright fluorescent probes and efficient OLED emitters. |
| Fluorescence Lifetime | τF | The average time the molecule spends in the excited state before returning to the ground state via fluorescence. | Provides insights into the dynamics of the excited state and its sensitivity to the local environment. |
Experimental Protocols for Photophysical Characterization
Rigorous and reproducible experimental design is paramount for obtaining reliable data. The following protocols outline the standard procedures for characterizing the core photophysical properties of a novel substituted thiophene.
Sample Preparation
Trustworthiness: The purity of the solvent and the accuracy of the concentration are critical for obtaining valid molar absorptivity and quantum yield data.
-
Solvent Selection : Choose a spectroscopic grade solvent in which the compound is fully soluble and stable. Common choices include cyclohexane, toluene, dichloromethane (DCM), and acetonitrile. The solvent should be transparent in the wavelength range of interest.
-
Stock Solution Preparation : Accurately weigh a small amount (e.g., 1-2 mg) of the purified thiophene derivative using an analytical balance. Dissolve this in a precise volume (e.g., 10.00 mL) of the chosen solvent in a Class A volumetric flask to create a stock solution of known concentration (typically ~10⁻³ M).
-
Working Solutions : Prepare a series of dilutions from the stock solution. For UV-Vis absorption, concentrations in the range of 10⁻⁶ to 10⁻⁵ M are typical. For fluorescence measurements, solutions should be more dilute (10⁻⁷ to 10⁻⁶ M) to avoid inner filter effects.
UV-Visible Absorption Spectroscopy
Expertise & Experience: The goal is to prepare a solution with a maximum absorbance between 0.1 and 1.0. Absorbance values above 1.5 can lead to non-linearity due to stray light and aggregation effects, compromising the validity of the Beer-Lambert law.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Blanking : Fill a quartz cuvette (1 cm path length) with the pure solvent and record a baseline correction (autozero).
-
Measurement : Rinse the cuvette with the sample solution before filling it. Record the absorption spectrum over the desired wavelength range (e.g., 250-800 nm).
-
Data Analysis :
-
Identify the wavelength of maximum absorption (λabs).
-
Using the Beer-Lambert Law (A = εcl), calculate the molar absorptivity (ε) at λabs, where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).
-
Steady-State Fluorescence Spectroscopy
Expertise & Experience: The choice of a suitable quantum yield standard is crucial. The standard should absorb and emit in a similar spectral region as the sample to minimize wavelength-dependent instrumental errors.
-
Instrumentation : Use a spectrofluorometer equipped with a xenon lamp source and photomultiplier tube (PMT) detector.
-
Excitation Wavelength : Set the excitation wavelength (λex) to the absorption maximum (λabs) of the thiophene sample.
-
Emission Scan : Record the emission spectrum from a wavelength slightly longer than λex to a point where the emission intensity returns to the baseline.
-
Quantum Yield (ΦF) Determination (Relative Method) :
-
Prepare a solution of a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54) with an absorbance at λex that is closely matched to the sample's absorbance (<0.1 to minimize inner filter effects).
-
Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample (IS) and the standard (IStd).
-
Measure the absorbance of the sample (AS) and the standard (AStd) at the excitation wavelength.
-
Calculate the quantum yield of the sample (ΦS) using the following equation: ΦS = ΦStd * (IS / IStd) * (AStd / AS) * (nS² / nStd²) where ΦStd is the quantum yield of the standard, and nS and nStd are the refractive indices of the sample and standard solvents, respectively.
-
Diagram: Experimental Workflow for Photophysical Analysis
Caption: Standard workflow for characterizing thiophene derivatives.
Conclusion and Future Directions
The rational design of substituted thiophenes is a powerful paradigm for creating materials with precisely controlled photophysical properties. By understanding the interplay between chemical structure and electronic behavior, researchers can develop novel compounds for a vast array of applications, from next-generation displays and solar cells to highly specific fluorescent probes for biomedical imaging and diagnostics. The protocols and principles outlined in this guide provide a validated framework for the systematic characterization of these exciting molecules. Future research will likely focus on developing multi-functional thiophene systems, integrating properties like stimuli-responsiveness and targeted biological activity, further expanding the impact of this versatile heterocyclic core.
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]
-
Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH. [Link]
-
Rurack, K., & Resch-Genger, U. (2002). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 74(4), 503-520. [Link]
-
Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. Journal of Biological Chemistry, 260(6), 3440-3450. [Link]
X-ray crystal structure of brominated benzophenones
An In-Depth Technical Guide to the X-ray Crystal Structure of Brominated Benzophenones
Abstract
The benzophenone scaffold is a ubiquitous and vital structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] The strategic introduction of halogen atoms, particularly bromine, into this framework can profoundly influence molecular conformation, crystal packing, and intermolecular interactions, thereby modulating the physicochemical and pharmacological properties of the resulting compounds.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices involved in determining and analyzing the . We delve into the causality behind experimental choices, from crystal growth to data refinement, and explore the critical role of non-covalent interactions, such as halogen bonding, in dictating the supramolecular architecture. By understanding the three-dimensional structure at the atomic level, researchers can unlock new strategies for rational drug design and solid-form engineering.
Introduction: The Significance of the Brominated Benzophenone Scaffold
Benzophenones (diphenyl ketones) are not merely synthetic building blocks; they are privileged scaffolds in drug discovery, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The modification of this core structure is a cornerstone of medicinal chemistry. Bromination, the introduction of a bromine atom, is a particularly powerful strategy for several reasons:
-
Modulation of Electronic Properties: Bromine is an electron-withdrawing group that can alter the electronic distribution across the benzophenone scaffold, influencing its reactivity and interaction with biological targets.
-
Increased Lipophilicity: The introduction of bromine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
-
Introduction of Halogen Bonding: Critically, the bromine atom can act as a halogen bond donor.[4][5] A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (the "σ-hole") and a nucleophilic site, such as an oxygen or nitrogen atom.[5][6] This interaction provides a powerful tool for crystal engineering and for enhancing drug-receptor binding affinity.[3][4]
Understanding how these factors translate into a three-dimensional structure is paramount. X-ray crystallography is the definitive technique for elucidating the atomic and molecular structure of a crystalline solid, providing precise coordinates of atoms in space.[7][8] This knowledge allows us to directly visualize the consequences of bromination on molecular conformation and, most importantly, the intricate network of intermolecular interactions that govern the crystal lattice.
The Crystallographic Workflow: From Molecule to Structure
The journey from a synthesized brominated benzophenone to a fully refined crystal structure is a multi-step process. Each stage requires careful consideration and an understanding of the underlying principles to ensure a high-quality, reliable result.
Caption: Experimental workflow from synthesis to structural analysis.
Experimental Protocols: A Practical Guide
Synthesis of Brominated Benzophenones
While numerous synthetic routes exist, a common and effective method is the Friedel-Crafts acylation, where a brominated benzene derivative is acylated or a brominated benzoyl chloride is reacted with an aromatic ring.
Example Reaction:
-
Reactants: Benzene and 4-Bromobenzoyl chloride.
-
Catalyst: Anhydrous aluminum chloride (AlCl₃).
-
Mechanism: The AlCl₃ acts as a Lewis acid to generate a potent acylium ion electrophile from the 4-bromobenzoyl chloride, which then undergoes electrophilic aromatic substitution with benzene to form 4-bromobenzophenone.[9]
Protocol: Crystal Growth via Slow Evaporation
The formation of a high-quality single crystal is the most critical and often most challenging step. The goal is to allow molecules to transition from a disordered state (in solution) to a highly ordered crystalline lattice slowly and methodically. Slow evaporation is a widely used and effective technique for many organic compounds, including benzophenone derivatives.[10][11][12]
Causality Behind Choices:
-
Solvent Selection: The ideal solvent is one in which the compound has moderate solubility. If solubility is too high, the solution may become supersaturated too slowly or not at all. If it's too low, the compound will precipitate as a powder. Solvents like ethanol, chloroform, methylene chloride, and tetrahydrofuran are common starting points for benzophenones.[10][13][14][15]
-
Environment: The setup should be in a vibration-free environment with stable temperature to prevent rapid, uncontrolled precipitation. A loosely covered vial allows for slow, consistent evaporation.
Step-by-Step Methodology:
-
Preparation: Place approximately 5-10 mg of the purified brominated benzophenone into a small, clean glass vial (e.g., 4 mL).
-
Dissolution: Add the chosen solvent dropwise while gently swirling until the solid is completely dissolved. Avoid adding a large excess of solvent. The aim is a near-saturated solution.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in a Pasteur pipette into a clean vial to remove potential nucleation sites that could lead to polycrystalline material.
-
Evaporation: Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm. The number and size of the holes control the evaporation rate.
-
Incubation: Place the vial in a quiet, undisturbed location at a constant room temperature.
-
Monitoring & Harvesting: Monitor the vial over several days to weeks. Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a spatula or loop, removing residual solvent with a filter paper.
Protocol: Single-Crystal X-ray Diffraction and Refinement
This phase uses specialized instrumentation and software to determine the electron density map of the crystal and refine the atomic positions.[16][17]
Step-by-Step Workflow:
-
Crystal Mounting: A suitable single crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.
-
Data Collection: The mounted crystal is placed on a diffractometer (e.g., a Bruker D8 QUEST).[15] The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector, producing a series of diffraction patterns.
-
Data Integration and Scaling: Software suites like Bruker's APEX[18] are used to integrate the raw diffraction spots, determine their intensities, and scale the data to correct for experimental variations. This process yields a reflection file (e.g., an HKL file).
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods. Programs like SHELXT are highly effective at generating an initial structural model from the reflection data.[19]
-
Structure Refinement: The initial model is refined against the experimental data using software such as SHELXL[19][20] or within integrated platforms like Olex2.[19] This is an iterative process of least-squares refinement where atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between the observed and calculated diffraction intensities.
-
Validation: The final structure is validated using tools like PLATON and the IUCr's checkCIF service to ensure the model is chemically sensible and conforms to crystallographic standards. The final output is typically a Crystallographic Information File (CIF).
Analysis of Brominated Benzophenone Crystal Structures
The refined CIF provides a wealth of information. Analysis focuses on both intramolecular features (conformation) and intermolecular interactions (crystal packing).
Conformation and Polymorphism
Benzophenone molecules are conformationally flexible, primarily due to the rotation of the two phenyl rings relative to the central carbonyl group.[21][22] The presence of a bulky bromine atom, especially at an ortho position, can create significant steric hindrance, forcing a larger dihedral angle between the phenyl rings.[21]
This conformational flexibility can lead to polymorphism , where a single compound crystallizes into multiple different crystal structures with distinct physical properties.[23][24] Investigating polymorphism is crucial in drug development, as different polymorphs can have different solubilities, stabilities, and bioavailabilities. Studies on substituted benzophenones have revealed that different polymorphs can arise from subtle adjustments in conformation and are often stabilized by a delicate balance of weak intermolecular interactions.[13][14]
Intermolecular Interactions: The Role of the Bromine Atom
The crystal packing is dictated by a network of non-covalent interactions. In brominated benzophenones, the following are typically dominant:
-
Halogen Bonding (C-Br···O/N/π): This is often the most influential interaction introduced by bromination. The electrophilic σ-hole on the bromine atom forms a directional bond with an electron-rich acceptor, most commonly the carbonyl oxygen of a neighboring molecule (C-Br···O=C).[6] The strength of this interaction follows the trend I > Br > Cl > F.[4]
-
Hydrogen Bonding (C-H···O): The carbonyl oxygen is an excellent hydrogen bond acceptor, readily interacting with aromatic C-H donors from adjacent molecules.[13][14]
-
π-π Stacking: The aromatic phenyl rings can interact through parallel-displaced or T-shaped stacking arrangements, contributing significantly to the overall lattice energy.[13][21]
Caption: Key intermolecular interactions in brominated benzophenones.
Data Presentation: Crystallographic Parameters
Summarizing key crystallographic data in a table allows for easy comparison between different structures or polymorphs. Data is typically sourced from the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures.[25][26]
| Compound | CSD Refcode | Formula | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
| Benzophenone (stable) | BPHENO12 | C₁₃H₁₀O | P2₁2₁2₁ | 10.28 | 12.10 | 8.12 | 90 | 1009.2 |
| 2-Bromobenzophenone | YIJBUR01 | C₁₃H₉BrO | P2₁/c | 8.21 | 11.75 | 12.18 | 105.7 | 1131.1 |
| 4-Bromobenzophenone | ZZZPLV01 | C₁₃H₉BrO | P2₁/c | 11.23 | 5.86 | 9.77 | 113.1 | 591.3 |
| 4,4'-Dibromobenzophenone | DBRBZP | C₁₃H₈Br₂O | C2/c | 21.07 | 5.84 | 12.01 | 115.1 | 1335.8 |
Data sourced from representative entries in the CSD. Refcodes are illustrative.
Implications for Drug Development and Materials Science
The detailed structural knowledge gained from X-ray crystallography directly impacts the drug development process:
-
Structure-Activity Relationship (SAR): By correlating the precise 3D structure with biological activity, researchers can understand how the bromine atom's position and the resulting intermolecular interactions contribute to efficacy. For example, a halogen bond to a key residue in a protein's active site can dramatically increase binding affinity.[6]
-
Solid-Form Screening: Identifying and characterizing polymorphs is a regulatory requirement and is essential for selecting the solid form with the optimal balance of stability, solubility, and manufacturability.[13][14]
-
Crystal Engineering: The directional and tunable nature of the halogen bond allows scientists to design crystalline materials with specific architectures and properties. By understanding the interplay of halogen bonds, hydrogen bonds, and π-stacking, it is possible to engineer co-crystals or salts with improved pharmaceutical properties.[14]
Conclusion
The X-ray crystal structure analysis of brominated benzophenones is a powerful discipline that bridges synthetic chemistry, materials science, and drug discovery. It provides an unambiguous view of molecular structure and the subtle forces that govern self-assembly in the solid state. By understanding the causality behind the experimental workflow and appreciating the profound influence of the bromine atom—particularly its capacity for halogen bonding—researchers are better equipped to rationally design molecules and materials with tailored properties. This guide serves as a foundational resource for professionals seeking to leverage the precision of crystallography to advance their scientific and therapeutic objectives.
References
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Exploring Polymorphism and Diversity in Intermolecular Interactions in Substituted Crystalline Benzophenones. Crystal Growth & Design - ACS Publications. [Link]
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Prevalent Polymorphism in Benzophenones. PubMed. [Link]
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CRYSTALS - Chemical Crystallography. University of Oxford. [Link]
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APEX Software. Bruker. [Link]
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Exploring Polymorphism and Diversity in Intermolecular Interactions in Substituted Crystalline Benzophenones. American Chemical Society. [Link]
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Links/Resources | JHU X-ray Crystallography Facility. Johns Hopkins University. [Link]
- Process for the preparation of benzophenone derivatives.
-
Prevalent polymorphism in benzophenones | Request PDF. ResearchGate. [Link]
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Crystallography Software. RCSB PDB. [Link]
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Exploring Polymorphism and Diversity in Intermolecular Interactions in Substituted Crystalline Benzophenones. Crystal Growth & Design - ACS Publications. [Link]
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Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC. [Link]
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X-Ray Crystallography - Software. Purdue University. [Link]
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Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Asian Journal of Chemistry. [Link]
-
Rapid crystal growth of benzophenone by low temperature solution growth and its characterization. Scholars Research Library. [Link]
-
Influence of the bromo group on the vibrational spectra and macroscopic properties of benzophenone derivatives | Request PDF. ResearchGate. [Link]
-
Synthesis, Growth and Characterization of Benzophenone Added Sodium Acid Phthalate Crystal—A Potential Material for Nonlinear Optical Applications. Scientific Research Publishing. [Link]
-
Uniaxial negative thermal expansion in polymorphic 2-bromobenzophenone, due to aromatic interactions?. UPCommons. [Link]
- A process for the preparation of substituted benzophenones.
-
Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). MDPI. [Link]
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Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]
-
Small molecule crystallography. Excillum. [Link]
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Organic halides. SlidePlayer. [Link]
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Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. RSC Publishing. [Link]
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X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]
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X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]
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Halogen bond. Wikipedia. [Link]
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The Halogen Bond. Chemical Reviews - ACS Publications. [Link]
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Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. PMC. [Link]
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Halogen bonds in biological molecules. PNAS. [Link]
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Recent Advances in Molecular Research: Molecular Characteristics and Application Prospects of Benzophenone and Orforglipron. Oreate AI Blog. [Link]
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Thermoactivated heat transfer mechanism in molecular crystals: Thermal conductivity of benzophenone single crystals. AIP Publishing. [Link]
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Cambridge Structural Database. Wikipedia. [Link]
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Cambridge Structural Database. Re3data.org. [Link]
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This journal is © The Royal Society of Chemistry 2021. Royal Society of Chemistry. [Link]
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Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. MDPI. [Link]
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ChemInform Abstract: Design, Synthesis, and Anticancer Properties of Novel Benzophenone-Conjugated Coumarin Analogues. | Request PDF. ResearchGate. [Link]
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Introducing bromine to the molecular structure as a strategy for drug design. MDPI. [Link]
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Concerning the selection of crystallization modifiers for non-hydrogen bonded systems: the case of benzophenone. CrystEngComm (RSC Publishing). [Link]
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Cambridge Crystallographic Structural Database: WebCSD. McMaster University Libraries. [Link]
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CCDC: Structural Chemistry Data, Software, and Insights. CCDC. [Link]
-
Conformations of substituted benzophenones. PubMed. [Link]
-
(Top) Crystal structure of benzophenone. The crystal has space group... ResearchGate. [Link]
-
Figure S7.2 Powder X-ray diffraction patterns of benzophenone samples... ResearchGate. [Link]
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Methodological & Application
Friedel-Crafts acylation of thiophene with 2-bromobenzoyl chloride
Executive Summary
This guide details the optimized protocol for the Friedel-Crafts acylation of thiophene using 2-bromobenzoyl chloride. The resulting scaffold, (2-bromophenyl)(thiophen-2-yl)methanone (CAS: 6933-32-0), is a critical pharmacophore in medicinal chemistry, serving as a precursor for Suzuki-Miyaura couplings and heterocycle fusion.
While standard benzene acylation is robust, thiophene presents a unique challenge: it is "super-aromatic" (nucleophilic) yet prone to acid-catalyzed polymerization (tarring) in the presence of strong Lewis acids like aluminum chloride (
Mechanistic Principles & Regioselectivity
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[1][2] The regioselectivity is governed by the stability of the sigma-complex (Wheland intermediate).
-
C2 Attack (Preferred): Attack at the
-position allows the positive charge to be delocalized over three atoms (C3, C5, and Sulfur). The sulfur atom effectively stabilizes the carbocation via resonance. -
C3 Attack (Disfavored): Attack at the
-position results in delocalization over only two carbon atoms, bypassing the stabilizing influence of the sulfur atom.
Graphviz Diagram 1: Reaction Mechanism & Regioselectivity
Caption: Pathway showing the generation of the electrophilic acylium species and the preferential C2-attack on the thiophene ring.
Critical Process Parameters (CPP)
Success depends on managing the reactivity gap between the acylating agent and the substrate.
| Parameter | Recommendation | Rationale |
| Catalyst | Aluminum Chloride ( | |
| Solvent | Dichloromethane (DCM) | Provides excellent solubility for the acylium complex. Unlike nitrobenzene (toxic/high bp) or |
| Temperature | Critical. Higher temperatures ( | |
| Addition Order | Inverse Addition | Crucial: Generate the Acylium-AlCl3 complex first, then add Thiophene. Adding |
| Stoichiometry | 1.0 : 1.05 : 1.2 | (Thiophene : Acid Chloride : |
Experimental Protocol
Safety Warning:
Materials:
-
Thiophene (MW 84.14)
-
2-Bromobenzoyl chloride (MW 219.46)
-
Aluminum Chloride, anhydrous (MW 133.34)
-
Dichloromethane (Anhydrous)
-
1M HCl and Sat.
Step-by-Step Procedure:
-
Acylium Complex Formation:
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Add DCM (50 mL) and 2-Bromobenzoyl chloride (2.30 g, 10.5 mmol, 1.05 equiv) .
-
Cool the solution to 0°C using an ice/water bath.
-
Add
(1.60 g, 12.0 mmol, 1.2 equiv) portion-wise over 5 minutes. -
Observation: The solution will likely turn yellow/orange, indicating acylium ion formation. Stir for 15 minutes at 0°C.
-
-
Controlled Addition:
-
Dissolve Thiophene (0.84 g, 10.0 mmol, 1.0 equiv) in DCM (10 mL) in the addition funnel.
-
Add the thiophene solution dropwise to the acylium mixture over 30 minutes .
-
Note: Maintain internal temperature below 5°C. Rapid addition leads to dark tar formation.
-
-
Reaction & Quench:
-
Allow the mixture to warm to room temperature slowly and stir for 2–3 hours. Monitor by TLC (Hexane/EtOAc 9:1).[4]
-
Quench: Pour the reaction mixture slowly onto 100 g of crushed ice/water containing 5 mL conc. HCl. (Caution: Exothermic). Stir vigorously until the solid aluminum salts dissolve.
-
-
Workup & Purification:
-
Separate the organic layer.[5][6] Extract the aqueous layer with DCM (
mL). -
Wash combined organics with
, then Sat. (to remove benzoic acid byproducts), and finally Brine. -
Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: The crude solid is often pure enough (>90%). For analytical purity, recrystallize from Ethanol or perform flash chromatography (0-5% EtOAc in Hexanes).
-
Graphviz Diagram 2: Experimental Workflow
Caption: Operational workflow emphasizing the separation of complexation and addition steps.
Characterization & Data Analysis
Expected Yield: 80–88% Appearance: Off-white to pale yellow crystalline solid.
Spectroscopic Data (Simulated based on fragments):
-
H NMR (400 MHz,
):-
7.78 (dd,
Hz, 1H, Thiophene H-5) -
7.68 (dd,
Hz, 1H, Thiophene H-3) -
7.62 (d,
Hz, 1H, Ar-H) - 7.35 – 7.45 (m, 3H, Ar-H)
-
7.15 (dd,
Hz, 1H, Thiophene H-4)
-
7.78 (dd,
-
C NMR (100 MHz,
):- 188.5 (C=O), 143.2 (Thiophene C2), 140.1 (Ar-C), 134.5, 133.2, 131.0, 129.1, 128.0, 127.5, 119.5 (Ar-Br).
-
Mass Spectrometry (ESI+):
-
Calculated for
. Found: 266.9/268.9 (1:1 Isotope pattern characteristic of Bromine).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Black Tar Formation | Polymerization of thiophene. | Ensure |
| Low Yield | Hydrolysis of Acid Chloride. | Ensure all glassware is flame-dried. Use fresh anhydrous |
| Isomer Mixture | High reaction temperature. | Keep reaction at 0°C for longer; do not reflux. C2-acylation is kinetically favored at low temps. |
| Emulsion during workup | Aluminum salts precipitation. | Use dilute HCl during the ice quench to keep aluminum in solution ( |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocols for Friedel-Crafts acylation).
-
Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Mechanistic explanation of thiophene regioselectivity).
-
Campaigne, E.; Bourgeois, R. C. "3-Thenoic Acid." Organic Syntheses, 1953 , 33, 93. (Demonstrates thiophene acylation handling).
-
Anderson, H. J.; Loader, C. E. "The Friedel-Crafts Acylation of Pyrroles and Thiophenes." Synthesis, 1985 , 4, 353-364. (Review of catalyst choices).
Sources
Experimental protocol for the synthesis of (2-Bromophenyl)(thiophen-2-yl)methanone derivatives
Abstract
This application note details the precision synthesis of (2-bromophenyl)(thiophen-2-yl)methanone, a critical pharmacophore in medicinal chemistry used for the development of bioactive inhibitors and receptor antagonists. Unlike standard Friedel-Crafts protocols that often degrade thiophene rings via polymerization, this guide prioritizes a Tin(IV) Chloride (SnCl₄)-mediated acylation to ensure high yields and substrate integrity. An alternative chemoselective Grignard addition to nitriles is provided for sensitive substrates. Finally, a downstream derivatization protocol using Suzuki-Miyaura cross-coupling demonstrates the scaffold's utility as a modular building block.
Introduction & Strategic Analysis
The (2-bromophenyl)(thiophen-2-yl)methanone scaffold combines an electron-rich heteroaromatic ring (thiophene) with an orthogonally functionalizable aryl halide (2-bromophenyl). This structure serves as a "linchpin" intermediate:
-
The Ketone Bridge: biologically active in tubulin polymerization inhibitors.
-
The 2-Bromo Handle: allows for late-stage diversification via Pd-catalyzed coupling (Suzuki, Buchwald-Hartwig) without affecting the thiophene moiety.
Retrosynthetic Logic
-
Path A (Acylation): Direct connection of the carbonyl to the thiophene ring. Challenge: Thiophene is acid-sensitive and prone to polymerization with strong Lewis acids like AlCl₃. Solution: Use SnCl₄ as a milder, non-polymerizing Lewis acid.
-
Path B (Nucleophilic Addition): Attack of a thiophene nucleophile on a benzoyl electrophile. Challenge: Controlling mono-addition. Solution: Use a nitrile electrophile to form a stable imine intermediate, preventing over-addition.
Method A: SnCl₄-Mediated Friedel-Crafts Acylation (Primary Route)
Rationale: This is the most scalable and direct route. While Aluminum Chloride (AlCl₃) is the standard Friedel-Crafts catalyst, it is often too harsh for thiophene, leading to tarry byproducts. Tin(IV) Chloride (SnCl₄) provides sufficient electrophilic activation of the acid chloride while sparing the thiophene ring from cationic polymerization.
Materials
-
Substrate: Thiophene (1.0 equiv)[1]
-
Reagent: 2-Bromobenzoyl chloride (1.0 equiv)
-
Catalyst: Tin(IV) Chloride (SnCl₄) (1.0 equiv) - Handle with extreme care; fuming liquid.
-
Solvent: Dichloromethane (DCM) or Benzene (DCM preferred for safety).
-
Quench: 10% HCl / Ice water.
Step-by-Step Protocol
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.
-
Solvation: Charge the flask with 2-bromobenzoyl chloride (2.2 g, 10 mmol) and thiophene (0.84 g, 10 mmol) in anhydrous DCM (20 mL). Cool the solution to 0 °C using an ice bath.
-
Catalyst Addition: Transfer SnCl₄ (1.17 mL, 10 mmol) to the addition funnel under nitrogen. Add dropwise to the reaction mixture over 30 minutes.
-
Observation: The solution will likely turn deep red or purple, indicating the formation of the acylium-thiophene complex.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Quenching: Pour the reaction mixture slowly into a beaker containing 50 mL of ice-cold 10% HCl . Stir vigorously for 15 minutes to hydrolyze the tin complex.
-
Workup:
-
Purification: The crude oil is typically pure enough for many applications. If necessary, purify via flash column chromatography (SiO₂, 0-5% EtOAc in Hexanes) or recrystallization from ethanol.
Workflow Visualization
Figure 1: Reaction workflow for the SnCl₄-mediated acylation, highlighting the critical complexation and hydrolysis steps.
Method B: Chemoselective Grignard Addition to Nitrile (Alternative)
Rationale: If 2-bromobenzoyl chloride is unavailable or if the substrate contains acid-sensitive groups, this method is superior. It utilizes 2-bromobenzonitrile . Grignard reagents add once to nitriles to form an imine salt, which hydrolyzes to the ketone. This prevents the "double addition" (tertiary alcohol formation) common with esters or acid chlorides.
Materials
-
Substrate: 2-Bromobenzonitrile (1.0 equiv)
-
Reagent: 2-Thienylmagnesium bromide (1.1 equiv, 1.0 M in THF)
-
Catalyst: CuBr (5 mol%) - Optional, accelerates addition.
-
Solvent: Anhydrous THF.
Step-by-Step Protocol
-
Setup: Flame-dry a 2-neck RBF under nitrogen.
-
Reagent Prep: Dissolve 2-bromobenzonitrile (1.82 g, 10 mmol) in anhydrous THF (15 mL).
-
Addition: Cool the solution to 0 °C . Slowly add 2-thienylmagnesium bromide (11 mL, 11 mmol) via syringe.
-
Pro-Tip: If the reaction is sluggish, warm to room temperature or reflux gently for 1 hour. The imine salt is stable.
-
-
Hydrolysis (Critical): Once starting material is consumed (TLC), cool to 0 °C and add 3M HCl (20 mL).
-
Imine Cleavage: Stir the biphasic mixture vigorously at room temperature for 3–4 hours (or warm to 50 °C) to ensure the intermediate imine is fully converted to the ketone.
-
Workup: Neutralize with NaOH to pH 7, extract with Ethyl Acetate, wash with brine, dry, and concentrate.
Reaction Logic Diagram
Figure 2: The nitrile pathway ensures mono-addition by passing through a stable imine salt intermediate.
Method C: Derivatization via Suzuki-Miyaura Coupling
Rationale: The 2-bromo group on the benzophenone core is sterically hindered but highly reactive under Palladium catalysis. This protocol describes how to functionalize the core scaffold.
Protocol
-
Mix: Combine (2-bromophenyl)(thiophen-2-yl)methanone (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent: Dissolve in Dioxane:Water (4:1) .
-
Degas: Bubble nitrogen through the solvent for 10 minutes.
-
Catalyst: Add Pd(PPh₃)₄ (5 mol%).
-
Heat: Reflux at 90 °C for 12 hours.
-
Result: Yields 2-aryl-phenyl(thiophen-2-yl)methanone derivatives.
Analytical Data & Troubleshooting
Expected Characterization Data
-
Appearance: Yellow to brown oil or low-melting solid.
-
¹H NMR (400 MHz, CDCl₃):
-
Thiophene protons: δ 7.75 (dd, 1H), 7.65 (dd, 1H), 7.15 (t, 1H).
-
Aryl protons: δ 7.65 (d, 1H, Ar-Br ortho), 7.40–7.50 (m, 3H).
-
-
¹³C NMR: Carbonyl peak at ~188 ppm.
Troubleshooting Table
| Problem | Probable Cause | Solution |
| Black Tar Formation | Polymerization of thiophene | Switch from AlCl₃ to SnCl₄ . Keep temp < 0 °C during addition. |
| Low Yield (Method A) | Moisture in Lewis Acid | Use fresh, distilled SnCl₄ or sublime AlCl₃ before use. |
| Tertiary Alcohol (Method B) | Over-addition of Grignard | Ensure Nitrile is used, not Acid Chloride. Keep temp low. |
| Incomplete Hydrolysis | Stable Imine (Method B) | Increase acid concentration (3M HCl) and heat to 50 °C during workup. |
References
-
Organic Syntheses Procedure for Thiophene Acylation: Johnson, J. R.; May, G. E. 2-Acetothienone.[4][5] Org. Synth. 1938 , 18, 1.[4][5] [Link] (Foundational protocol establishing SnCl₄ as the superior catalyst for thiophene acylation)
-
Thiophene in Medicinal Chemistry: Gomes, C. et al. Thiophene derivatives: A versatile class of heterocyclic compounds. Journal of Advanced Research. [Link] (Review of biological activity and structural relevance)
-
Grignard Reactions with Nitriles: Moffett, R. B.; Shriner, R. L. ω-Methoxyacetophenone.[6] Org. Synth. 1941 , 21, 79. [Link] (Classic mechanism validation for Nitrile-to-Ketone conversion)
-
Suzuki Coupling on Thiophene Imines: Naureen, S. et al. Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal 2018 . [Link] (Demonstrates the stability of the bromo-thiophene scaffold under Pd-catalyzed conditions)
Sources
- 1. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
Application Note: Precision Purification of (2-Bromophenyl)(thiophen-2-yl)methanone via Flash Column Chromatography
Abstract
This technical guide outlines a robust protocol for the purification of (2-Bromophenyl)(thiophen-2-yl)methanone, a critical pharmacophore intermediate often synthesized via Friedel-Crafts acylation or organometallic addition. While the synthesis is straightforward, the purification is frequently complicated by the presence of unreacted thiophene, hydrolyzed 2-bromobenzoic acid, and trace regioisomers. This protocol utilizes Flash Column Chromatography (FCC) with a step-gradient Hexane/Ethyl Acetate system to achieve >98% purity.
Introduction & Physicochemical Profiling[1][2]
The target compound is a diaryl ketone featuring a halogenated phenyl ring and a thiophene moiety. Its purification behavior is dictated by the interplay between the lipophilic bromine/thiophene groups and the moderately polar carbonyl dipole.
Analyte Profile
| Property | Description | Chromatographic Implication |
| Structure | Benzophenone derivative | UV active (Strong |
| Polarity | Moderate (LogP ~3.5) | Elutes in low-polarity mobile phases (5–15% EtOAc). |
| State | Yellow Oil/Solid | May require solid loading if viscous. |
| Key Impurities | 1. Thiophene (Starting Material)2.[1][2][3][4] 2-Bromobenzoic acid3.[1] Bis-acylated byproducts | 1. Elutes at solvent front (Non-polar).2. Retains strongly (streaks) or stays at baseline.3. Elutes later than product. |
Method Development (The "Scout")
Before committing the bulk crude material, a Thin Layer Chromatography (TLC) scout is mandatory to define the separation window (
TLC Protocol[7]
-
Plate: Silica Gel 60 F
(Aluminum or Glass backed). -
Mobile Phase Testing:
-
System A (100% Hexane): Check if non-polar impurities move.[5]
-
System B (90:10 Hexane:EtOAc): Target
for product should be 0.25 – 0.35. -
System C (80:20 Hexane:EtOAc): Check if polar impurities co-elute.
-
-
Visualization:
-
UV (254 nm): Product appears as a dark spot (fluorescence quenching).
-
Stain (KMnO
): Thiophene derivatives oxidize to yellow/brown spots.
-
Decision Criterion: The optimal solvent system yields an
Flash Chromatography Protocol[8][9][10]
Equipment & Materials
-
Stationary Phase: Silica Gel 60 (40–63 µm particle size).
-
Column Dimensions: 10:1 to 20:1 Silica-to-Crude mass ratio.
-
Mobile Phase: HPLC-grade Hexanes (Hex) and Ethyl Acetate (EtOAc).
Sample Loading (Critical Step)
Choice of loading affects resolution. Choose based on crude viscosity.
-
Option A: Solid Load (Recommended for Maximum Resolution)
-
Dissolve crude mixture in minimum Dichloromethane (DCM).
-
Add Silica Gel (1:1 mass ratio to crude).
-
Evaporate solvent under reduced pressure (Rotovap) until a free-flowing powder remains.
-
Pour powder carefully onto the pre-equilibrated column bed.
-
-
Option B: Liquid Load (For Low Viscosity Oils)
-
Dissolve crude in minimum 9:1 Hexane:DCM.
-
Apply gently to the column walls to avoid disturbing the silica bed.
-
Step-Gradient Elution Strategy
Do not run an isocratic column immediately. Use a step gradient to remove impurities efficiently.
| Step | Mobile Phase (Hex:EtOAc) | Volume (Column Volumes - CV) | Purpose |
| 1 | 100 : 0 | 2 CV | Elute unreacted Thiophene and non-polar hydrocarbons. |
| 2 | 95 : 5 | 3 CV | Elute minor non-polar byproducts; Product begins to migrate. |
| 3 | 90 : 10 | Until Elution | Elute Target Compound. Collect fractions. |
| 4 | 80 : 20 | 2 CV | Flush column; Elute polar impurities (e.g., alcohols, bis-acylated). |
Visualizing the Workflow
The following diagram illustrates the logical flow of the purification process, highlighting critical decision nodes.
Figure 1: Operational workflow for the purification of (2-Bromophenyl)(thiophen-2-yl)methanone.
Troubleshooting & Optimization
Common Failure Modes
-
Problem: Streaking/Tailing on TLC.
-
Cause: Residual 2-bromobenzoic acid from hydrolysis of the starting acid chloride.
-
Solution: Perform a basic wash (sat. NaHCO
) during the workup phase before the column. If streaking persists on the column, add 0.5% Triethylamine (TEA) to the mobile phase to neutralize acidic sites on the silica.
-
-
Problem: Co-elution with Regioisomers.
-
Cause: Thiophene can occasionally acylate at the C3 position (though C2 is preferred).
-
Solution: Switch solvent system to Toluene:Hexane (1:1) . The
- interactions between Toluene and the aromatic rings often provide different selectivity than EtOAc.
-
Separation Logic Diagram
Figure 2: Mechanistic separation logic based on polarity interactions with Silica Gel 60.
Characterization & Validation
Post-purification, the identity and purity must be validated using the following markers:
-
H NMR (CDCl
):-
Look for the diagnostic Thiophene protons:
7.6–7.8 ppm (dd, H5/H3) and 7.1 ppm (t, H4). -
Look for the Phenyl protons:
7.3–7.7 ppm (multiplets). -
Purity Check: Absence of broad acid peak >10 ppm (benzoic acid impurity) and absence of aliphatic peaks (solvent/grease).
-
-
HPLC (Reverse Phase):
-
Column: C18.
-
Solvent: Acetonitrile/Water (Gradient).
-
Detection: 254 nm.
-
Target Purity: >98% Area Under Curve (AUC).
-
References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978).[5] Rapid chromatographic technique for preparative separations with moderate resolution.[5] The Journal of Organic Chemistry, 43(14), 2923–2925.[5] Link
- Fairlamb, I. J. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Thiophene-Based Materials. Chemical Society Reviews, 37, 2563-2575.
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Phenomenex Technical Guide. Link
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry. Link
Sources
- 1. 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. groundworksnm.org [groundworksnm.org]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of (2-Bromophenyl)(thiophen-2-yl)methanone
Technical Support Center: Synthesis of (2-Bromophenyl)(thiophen-2-yl)methanone
Ticket ID: #RXN-OPT-2024-BTK Subject: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
System Overview & Executive Summary
Target Molecule: (2-Bromophenyl)(thiophen-2-yl)methanone CAS Registry Number: (Generic structure reference) Core Applications: Intermediate for non-steroidal anti-inflammatory drugs (NSAIDs), platelet aggregation inhibitors, and antiviral scaffolds.
The Challenge: Synthesizing diaryl ketones containing a thiophene ring presents a classic dichotomy in process chemistry:
-
Friedel-Crafts Acylation (Route A): Economical but prone to thiophene polymerization (tarring) and catalyst deactivation.
-
Organometallic Addition (Route B): High regioselectivity but risks metal-halogen exchange on the 2-bromophenyl moiety (scrambling the halide).
This guide provides an optimized protocol focusing on Route A (Friedel-Crafts) using tin(IV) chloride (
Critical Mechanism & Pathway Analysis
The primary failure mode in this synthesis is the acid-catalyzed polymerization of thiophene. Thiophene is electron-rich (super-aromatic) and reacts violently with strong Lewis acids like Aluminum Chloride (
Visualizing the Reaction Pathway (DOT Diagram)
Caption: Reaction pathway showing the competition between the desired C2-acylation and the catastrophic polymerization side reaction.
Optimized Protocols
Protocol A: The "Soft" Lewis Acid Method (Recommended)
Best for: Routine synthesis, avoiding tar formation.
Why this works:
Reagents:
-
2-Bromobenzoyl chloride (1.0 equiv)
-
Thiophene (1.1 equiv)
-
Tin(IV) Chloride (
) (1.1 equiv) — Handle with extreme care (fuming). -
Solvent: Dichloromethane (DCM) or Benzene (DCM preferred for safety).
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and
inlet. -
Solvation: Dissolve 2-bromobenzoyl chloride (21.9 g, 100 mmol) and thiophene (9.25 g, 110 mmol) in anhydrous DCM (100 mL). Cool to 0°C in an ice bath.
-
Catalyst Addition (Critical): Add
(11.7 mL, 100 mmol) dropwise via syringe or addition funnel over 30 minutes.-
Observation: The solution will turn dark red/purple. This is the active complex.
-
-
Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 2–3 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Pour the reaction mixture slowly into a vigorously stirred mixture of ice water (200 mL) and concentrated HCl (10 mL).
-
Note: The HCl helps break the tin emulsion.
-
-
Workup: Separate the organic layer.[1][2] Wash with water (2x), 1M NaOH (to remove unreacted acid), and brine. Dry over
.[1] -
Purification: Recrystallize from ethanol or distill under reduced pressure (Target bp: ~180°C at 2 mmHg).
Protocol B: The Grignard Addition (High Precision)
Best for: Cases where Friedel-Crafts fails or absolute regiocontrol is needed.
Reagents:
-
2-Bromobenzonitrile (1.0 equiv)
-
2-Bromothiophene (1.0 equiv)
-
Magnesium turnings (1.1 equiv)
-
Solvent: Anhydrous THF.
Step-by-Step Procedure:
-
Grignard Formation: Generate Thiophen-2-ylmagnesium bromide from 2-bromothiophene and Mg in THF. Initiate with a crystal of iodine. Reflux for 1 hour.
-
Addition: Cool the Grignard solution to 0°C . Dissolve 2-bromobenzonitrile in THF and add it dropwise to the Grignard reagent.
-
Technical Note: Do NOT reverse this addition. High concentration of Grignard is required to drive the attack on the nitrile.
-
-
Hydrolysis: Stir for 4 hours, then quench with acidic water (
/Ice). Heat the aqueous mixture to reflux for 1 hour to hydrolyze the intermediate imine salt to the ketone.
Diagnostic Data & Comparison
Table 1: Catalyst Performance Matrix (Friedel-Crafts Route)
| Parameter | Aluminum Chloride ( | Tin(IV) Chloride ( | Titanium(IV) Chloride ( |
| Reactivity | Very High | Moderate | High |
| Polymerization Risk | Critical (High tar formation) | Low | Moderate |
| Yield | 40–55% (variable) | 75–85% (consistent) | 60–70% |
| Workup Difficulty | High (Aluminum gels) | Moderate (Emulsions) | High (Titanium oxides) |
| Recommendation | Avoid for Thiophene | Primary Choice | Secondary Choice |
Troubleshooting Guide (FAQ)
Issue: "The reaction turned into a solid black mass."
-
Diagnosis: Thiophene polymerization.[2]
-
Root Cause: The Lewis Acid (
) was likely added directly to the thiophene without the acid chloride present, or the temperature was too high. -
Solution: Switch to Protocol A (
). Ensure the acid chloride is in solution before adding the catalyst. The acyl chloride complexes with the catalyst, moderating its acidity.
Issue: "I see two spots on TLC very close together."
-
Diagnosis: Regioisomer contamination (2-acyl vs 3-acyl).
-
Root Cause: Reaction temperature too high or use of a non-polar solvent that favors thermodynamic equilibration.
-
Solution: Perform the reaction at 0°C. If separation is difficult, recrystallize from Ethanol/Water (9:1). The 2-isomer is significantly more crystalline.
Issue: "Low yield in Grignard route; starting material recovered."
-
Diagnosis: Metal-Halogen Exchange.
-
Root Cause: The Grignard reagent (Thiophene-MgBr) may have exchanged with the bromine on the benzonitrile ring instead of attacking the nitrile.
-
Solution: Ensure the reaction is kept cold (0°C to -10°C) during addition. The nucleophilic attack on the nitrile is kinetically favored over the exchange at lower temperatures.
Troubleshooting Flowchart
Caption: Diagnostic tree for common failures in thiophene acylation.
References
-
Organic Syntheses , Coll. Vol. 3, p. 14 (1955); Vol. 28, p. 1 (1948). 2-Acetothienone.[2][3] (Establishes the superiority of Stannic Chloride over Aluminum Chloride for thiophene acylation).
- Joules, J.A., Mills, K.Heterocyclic Chemistry, 5th Ed. Wiley-Blackwell.
-
Arkivoc , 2001 (ix), 49-54.[4] Aroylation of 2- and 3-acetylthiophenes. (Modern comparison of benzoyl chloride derivatives in Friedel-Crafts reactions).
- Journal of the American Chemical Society, Friedel-Crafts Acylation of Thiophene. (Historical grounding on the reactivity of thiophene vs benzene).
Sources
Technical Support Center: Troubleshooting and Preventing Debromination in Palladium-Catalyzed Reactions
Answering as a Senior Application Scientist.
Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with debromination side reactions in their palladium-catalyzed cross-coupling experiments. Here, we provide in-depth, field-proven insights and actionable solutions to help you optimize your reactions, improve yields, and simplify product purification.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of palladium-catalyzed reactions, and why is it a significant problem?
A1: Debromination, also known as hydrodebromination or protodebromination, is a common side reaction where the bromine atom on an aryl or vinyl bromide starting material is replaced by a hydrogen atom.[1][2] This leads to the formation of an undesired byproduct, which reduces the yield of your target molecule and introduces impurities that can be difficult to separate, complicating downstream processing and analysis.[1]
Q2: What is the primary mechanistic cause of debromination?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2] This reactive intermediate can arise from several sources, including trace amounts of water, alcohols used as solvents, or even certain bases and phosphine ligands.[2][3] Once formed, the Ar-Pd(II)-Br intermediate can undergo reductive elimination with the hydride to produce the debrominated arene (Ar-H) instead of coupling with the desired partner.[1]
Q3: Are certain types of aryl bromides more prone to debromination?
A3: Yes, the susceptibility to debromination is influenced by the electronic properties of the substrate. Electron-deficient aryl bromides are often more susceptible to this side reaction.[2][4] Additionally, N-heterocyclic bromides, such as bromopyridines, can be particularly challenging due to the potential for the nitrogen atom to coordinate with the palladium center, which can alter the catalyst's reactivity and promote side reactions.[2][5]
Q4: Can the palladium precursor itself influence the extent of debromination?
A4: Absolutely. The choice of the palladium source is crucial. While Pd(OAc)₂ is common, it requires in-situ reduction to the active Pd(0) state, a step that can sometimes be inefficient and lead to side reactions.[6][7] Using a pre-formed Pd(0) source like Pd₂(dba)₃ or modern, well-defined precatalysts can lead to cleaner and more reproducible reactions by ensuring efficient generation of the active catalyst.[6][8]
In-Depth Troubleshooting Guide
If you are observing significant debromination, a systematic approach to optimizing your reaction conditions is essential. The following sections break down the key parameters and provide expert recommendations.
Catalyst and Ligand Selection: The Heart of the Reaction
The palladium catalyst and its associated ligand dictate the steric and electronic environment of the reaction, directly influencing the competition between the desired cross-coupling and the undesired debromination pathway.
Issue: High levels of debrominated byproduct are observed with a standard catalyst system.
-
Expert Analysis & Causality: The ligand's properties are paramount. Bulky, electron-rich phosphine ligands generally accelerate the rate-limiting reductive elimination step of the desired product, which can outcompete the debromination pathway.[2][9] Conversely, some electron-rich ligands can inadvertently promote the formation of Pd-H species.[1] Therefore, careful selection is key.
-
Troubleshooting Steps:
-
Switch to Bulky, Electron-Rich Ligands: If you are using simpler phosphines like PPh₃, consider switching to bulkier, more electron-donating ligands. Examples include Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2] These ligands can promote the desired reductive elimination.
-
Use a Pre-catalyst: To ensure efficient and clean generation of the active Pd(0) species, use a modern precatalyst.[6][8] This avoids potential side reactions associated with in-situ reduction of Pd(II) sources.[6]
-
Optimize Ligand-to-Palladium Ratio: The ratio of ligand to palladium can be critical. An excess of ligand can sometimes stabilize the Pd(0) state, but in some cases, it may inhibit the reaction.[10][11] Start with a 1:1 or 2:1 ligand-to-palladium ratio and adjust as needed.
-
| Parameter | Recommendation | Rationale |
| Palladium Source | Use a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst. | Ensures efficient formation of the active catalyst, minimizing side reactions.[6][8] |
| Ligand Type | Screen bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs. | Accelerates desired reductive elimination, outcompeting debromination.[2][9] |
| Ligand:Pd Ratio | Start with 1:1 to 2:1 and optimize. | Fine-tunes catalyst activity and stability.[10] |
The Role of the Base: More Than Just a Proton Scavenger
The base is a critical component that not only facilitates the catalytic cycle but can also be a source of hydride for the unwanted debromination pathway.
Issue: Debromination increases when using strong bases.
-
Expert Analysis & Causality: Strong bases, particularly alkoxides like NaOtBu, can promote debromination.[5] Some organic bases, such as triethylamine (Et₃N), can also act as hydride donors.[1] Weaker inorganic bases are often a better choice to minimize this side reaction.
-
Troubleshooting Steps:
-
Screen Weaker Inorganic Bases: If you are using a strong base like NaOH, KOH, or an alkoxide, switch to a milder inorganic base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are excellent starting points.[1][2][5]
-
Avoid Certain Organic Bases: In reactions like the Heck coupling, consider replacing organic bases like Et₃N with inorganic alternatives like NaOAc or K₂CO₃ to reduce the risk of hydride donation.[1]
-
Ensure Anhydrous Conditions (When Appropriate): The presence of water with the base can be a source of protons. While some reactions require aqueous conditions, for those that do not, ensuring the base is anhydrous can be beneficial.
-
| Base Type | Recommendation | Rationale |
| Strong Bases (e.g., NaOH, NaOtBu) | Avoid if possible, or use with caution. | High propensity to promote debromination.[1][5] |
| Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃) | Good starting point. | Milder and generally effective at minimizing side reactions.[1][2] |
| Phosphate Bases (e.g., K₃PO₄) | Excellent alternative if carbonates are ineffective. | Can be highly effective and is often used in challenging couplings.[1][5] |
| Organic Bases (e.g., Et₃N) | Use with caution, especially in Heck reactions. | Can act as a hydride source, leading to debromination.[1] |
Reaction Temperature and Solvent Effects
Temperature and solvent choice can significantly influence the rates of competing reaction pathways.
Issue: Debromination is more prevalent at higher temperatures.
-
Expert Analysis & Causality: High reaction temperatures can increase the rate of the debromination side reaction, sometimes more than the desired coupling.[1] The solvent can also play a role by acting as a proton source or by influencing the solubility and stability of the catalytic species.[1][12][13]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at a lower temperature (e.g., 80 °C) and monitor the reaction.[1]
-
Use Aprotic Solvents: Whenever possible, use aprotic solvents like toluene, dioxane, or THF. These solvents minimize the availability of potential proton sources.[1][2]
-
Microwave Irradiation: In some cases, using a microwave reactor can accelerate the desired reaction kinetics sufficiently to avoid debromination that might occur under prolonged thermal heating.[12][14]
-
Visualizing the Problem: Catalytic Cycle vs. Debromination Pathway
To better understand the chemistry at play, it's helpful to visualize the competing pathways.
Caption: The general catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Caption: The competing hydrodebromination pathway leading to the undesired byproduct.
Troubleshooting Workflow: A Step-by-Step Guide
When faced with debromination, follow this logical progression of experimental adjustments.
Caption: A logical workflow for troubleshooting and minimizing debromination.
General Protocol for Minimizing Debromination in a Suzuki-Miyaura Coupling
This protocol provides a robust starting point designed to disfavor the debromination side reaction.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Arylboronic Acid or Ester (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., SPhos Pd G3) (1-2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv), dried
-
Anhydrous Aprotic Solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl bromide, arylboronic acid, palladium precatalyst, and dried K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing (Optional but Recommended): If not using a glovebox, degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.
-
Heating and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS, paying close attention to the formation of both the desired product and the debrominated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Analyze the final product mixture by ¹H NMR and/or LC-MS to quantify the yield and the level of any remaining debrominated impurity.
References
- BenchChem. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
- BenchChem. (n.d.).
- ResearchGate. (2025, August 5).
- Jin, H., Chang, B.-J., & Kim, T.-K. (n.d.). Hydrodehalogenation Reaction on Carbon-Supported Palladium Catalyst. Korea Research Institute of Chemical Technology.
- Ruan, J., Saidi, O., Iggo, J. A., & Xiao, J. (2008). Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. Journal of the American Chemical Society, 130(32), 10510–10511.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2011).
- ResearchGate. (n.d.).
- PMC. (n.d.).
- Burhenn, A., Bavaro, R., & Gessner, V. H. (2023). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification.
- BenchChem. (n.d.).
- Reddit. (2019, October 7).
- DSpace@MIT. (n.d.).
- Reddit. (2018, September 6).
- PMC. (n.d.). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos.
- PMC. (n.d.). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions.
- Palladium-Catalyzed Cross-Coupling Reactions of Organoboron and Organosilicon Compounds. (n.d.).
- ResearchGate. (n.d.). Palladium-catalyzed aminohomologation of aryl bromides.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- ResearchGate. (2025, August 9). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle.
- MDPI. (2019, December 18).
- University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
- White Rose Research Online. (n.d.).
- PMC - NIH. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)
- ResearchGate. (2025, August 5). The Heck reaction: Mechanistic insights and novel ligands.
- Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Lei, et al. (2020, November 24). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
- University of Windsor. (n.d.).
- Frontiers. (2020, May 4).
- IKM Institut Kimia Malaysia. (n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using.
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- ResearchGate. (n.d.). Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl....
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (n.d.). Stille reaction.
- ACS Publications. (2023, October 22). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Reddit. (2024, June 12). For the pro's (Suzuki). r/Chempros.
- ResearchGate. (n.d.).
- Chemical Communications (RSC Publishing). (n.d.).
- ResearchGate. (2013, January 7). (PDF) ChemInform Abstract: An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions..
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Chemistry LibreTexts. (2023, June 30).
- WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- ChemRxiv. (2025, October 9). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
Technical Support Center: Purification of Polar Thiophene Compounds
Welcome to the Advanced Purification Support Hub.
Subject: Troubleshooting isolation protocols for polar thiophene derivatives (amines, carboxylic acids, and carboxamides). Ticket Priority: High (Impacts yield and purity in medicinal chemistry workflows). Assigned Specialist: Dr. A. Vance, Senior Application Scientist.
Executive Summary & Scope
Polar thiophene derivatives are deceptive. While the thiophene ring itself is aromatic and lipophilic, the introduction of polar functional groups (amines, alcohols, carboxylic acids) creates a "push-pull" electronic system. This leads to three distinct purification failures:
-
Tailing/Streaking: Strong interaction between the heterocycle's lone pairs and acidic silanols on silica gel.
-
Polymerization: Acid-catalyzed decomposition of the electron-rich thiophene ring on "active" silica.
-
Metal Retention: High affinity of sulfur for Palladium (Pd) catalysts, complicating removal after Suzuki/Buchwald couplings.
This guide replaces generic advice with chemically grounded troubleshooting workflows.
Module A: Chromatography Method Development
Issue: "My compound streaks from Rf 0.5 to the baseline."
The Mechanism:
Standard silica gel (
Troubleshooting Protocol: The Modifier Matrix
Do not simply add "more methanol." You must chemically mask the silanols.
| Compound Type | Primary Issue | Recommended Modifier | Mobile Phase System |
| Basic Thiophenes (Amines, Pyridyl-thiophenes) | Salt formation with silanols | Triethylamine (TEA) or NH₄OH | DCM / MeOH + 1% TEA |
| Acidic Thiophenes (Carboxylic acids) | Ionization (peak fronting) | Acetic Acid (AcOH) or Formic Acid | Hexane / EtOAc + 1% AcOH |
| Acid-Sensitive (Electron-rich thiophenes) | Polymerization on column | TEA (Neutralization) | Pre-wash column with 5% TEA/Hexane |
Workflow Visualization: Mobile Phase Decision Tree
Figure 1: Decision matrix for selecting mobile phase modifiers based on the electronic properties of the thiophene derivative.
Module B: Stability & Decomposition
Issue: "The product turned black inside the column."
The Mechanism: Electron-rich thiophenes are susceptible to electrophilic aromatic substitution. The acidic surface of silica gel can catalyze oligomerization or oxidation, especially if the solvent contains trace peroxides or acids.
Corrective Protocol: Silica Passivation
If your compound decomposes on standard silica, you must neutralize the stationary phase before loading your sample.
-
Prepare the Column: Pack the column with standard silica.
-
The Neutralizing Flush: Flush with 3 Column Volumes (CV) of Hexane containing 5% Triethylamine (TEA) .
-
Why: The amine binds to the most active acidic sites on the silica.
-
-
Equilibration: Flush with 5 CV of your starting mobile phase (e.g., 95:5 Hexane:EtOAc) until the TEA smell is faint.
-
Load & Elute: Load your sample. The silica is now "buffered" and less likely to degrade the thiophene ring [1].
Alternative: Use Neutral Alumina (Grade III) or Amine-functionalized Silica cartridges (e.g., Teledyne Isco RediSep Amine or Biotage KP-NH) which eliminate the need for liquid modifiers [2].
Module C: Palladium Scavenging (The Sulfur Trap)
Issue: "NMR shows broad peaks and the solid is grey/brown."
The Mechanism: Thiophenes are often synthesized via Suzuki-Miyaura coupling. The sulfur atom in the thiophene ring is a "soft" donor that coordinates strongly with residual Palladium (Pd). Standard Celite filtration is insufficient to remove these Pd-Thiophene complexes.
Scavenging Protocol
Do not rely on crystallization alone. Use functionalized silica scavengers before the final column.
| Scavenger Type | Functional Group | Target Impurity | Protocol |
| SiliaMetS® Thiol | -SH (Thiol) | Pd(II), Pd(0) | Add 5-10 eq. relative to catalyst.[1][2] Stir 4h @ RT. |
| SiliaMetS® DMT | Dimercaptotriazine | Pd, Ru, Rh (High affinity) | Best for low-level polishing (<10 ppm). |
| Activated Carbon | N/A | Bulk Pd removal | Cheap, but can adsorb product; lower recovery. |
Workflow Visualization: The Scavenging Loop
Figure 2: Operational workflow for removing palladium residues from sulfur-containing compounds using solid-supported scavengers.
Module D: Reverse Phase (C18) as a Savior
Issue: "Normal phase failed. Everything co-elutes."
For highly polar thiophenes (e.g., thiophene-sulfonamides or amino-acids), Normal Phase (NP) chromatography often fails because the solvent strength required to move the compound (e.g., 20% MeOH/DCM) destroys resolution.
Switch to Reverse Phase (C18):
-
Solubility Check: Dissolve sample in DMSO or MeOH.
-
Mobile Phase: Water / Acetonitrile (ACN).
-
The pH Rule:
-
Acidic Thiophenes: Use 0.1% Formic Acid in both Water and ACN.[3] This suppresses ionization (
), forcing the compound to interact with the hydrophobic C18 chains [3]. -
Basic Thiophenes: Use 10mM Ammonium Bicarbonate (pH 10) or Ammonium Hydroxide. This keeps the amine neutral (
), improving retention and peak shape.
-
References
-
Teledyne ISCO. (2012).[4] RediSep Amine Functionalized Column: Purification of chemical compounds with basic properties.[5][6] Teledyne ISCO Application Notes.[4] Link
-
Biotage. (2018).[5] Successful Flash Chromatography: The Chemist's Guide. Biotage Literature.[7][8] Link
-
Santai Technologies. (2020). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography.[3][9] Santai Science Application Notes. Link
-
SiliCycle. (2024). Metal Scavengers: SiliaMetS® User Guide for Palladium Removal. SiliCycle Technical Documentation. Link
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[7][10] Rapid chromatographic technique for preparative separations with moderate resolution.[7][10] Journal of Organic Chemistry, 43(14), 2923–2925.[10] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. onyxipca.com [onyxipca.com]
- 3. benchchem.com [benchchem.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. teledyneisco.com [teledyneisco.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. santaisci.com [santaisci.com]
- 10. Chromatography [chem.rochester.edu]
Overcoming poor solubility of (2-Bromophenyl)(thiophen-2-yl)methanone in reaction solvents
Technical Support Center: Solubility Optimization for (2-Bromophenyl)(thiophen-2-yl)methanone
Introduction: The Solubility Paradox
Compound: (2-Bromophenyl)(thiophen-2-yl)methanone CAS: 6933-32-0 Molecular Formula: C₁₁H₇BrOS Molecular Weight: 267.14 g/mol [1][2]
As a Senior Application Scientist, I frequently encounter researchers struggling with this intermediate. The core issue is its lipophilic duality . It possesses two aromatic systems (phenyl and thiophene) bridged by a carbonyl. While the ketone offers some polarity, the bromine atom and the aromatic bulk create a crystal lattice that is stubbornly resistant to polar protic solvents (like methanol or water) often used in standard cross-coupling protocols.
This guide moves beyond "add more solvent." We will apply Hansen Solubility Parameters (HSP) and thermodynamic principles to engineer a reaction environment where your starting material remains in solution, ensuring kinetic efficiency.
Module 1: The Dissolution Matrix (Solvent Selection)
User Question: "I’m trying to dissolve the compound in Methanol for a reaction, but it forms a suspension. What solvent should I use?"
Technical Insight:
Methanol (high
Solubility Tier List:
| Solvent Class | Suitability | Recommended Solvents | Technical Rationale |
| Aromatic Hydrocarbons | Excellent | Toluene, Chlorobenzene | Matches the |
| Halogenated | Excellent | DCM, Chloroform, DCE | High dispersion forces dissolve the compound instantly. Good for low-temp work, bad for high-temp (low BP).[1] |
| Polar Aprotic | Good | THF, 1,4-Dioxane, DMF | The "Sweet Spot." The ether oxygen or amide interacts with the ketone, while the carbon backbone solvates the rings. |
| Polar Protic | Poor | Methanol, Ethanol, Water | Avoid. The compound acts as a "grease ball," aggregating to minimize surface area contact with these solvents. |
| Aliphatic | Very Poor | Hexanes, Pentane | Lacks the polarizability to interact with the ketone/thiophene dipole. |
Module 2: Reaction-Specific Troubleshooting
Scenario A: The Suzuki-Miyaura Cross-Coupling
Issue: The reaction stalls because the starting material precipitates when aqueous base (Na₂CO₃) is added.
Root Cause: The "Oiling Out" Effect. Adding water increases the polarity of the medium, forcing the lipophilic ketone out of the solution phase where the Palladium catalyst resides.
The Protocol: Phase-Switching Strategy Instead of a single-phase miscible system (like Ethanol/Water), use a Biphasic System or a High-Solvency Miscible System .[1]
Option 1: The High-Temperature Miscible System (Recommended) [1]
-
Solvent: Switch to 1,4-Dioxane or Toluene .[1]
-
Ratio: 4:1 (Organic Solvent : Water).[1]
-
Temperature: Heat to >80°C.
-
Why: Solubility increases exponentially with temperature.[1] At 80°C, Toluene solvates the ketone efficiently, while the small water fraction dissolves the base.
-
Option 2: The Surfactant/PTC Method (Green Chemistry) If you must use water or alcohols:
-
Add TBAB (Tetrabutylammonium bromide) at 5-10 mol%.[1]
-
Mechanism: TBAB acts as a phase transfer catalyst, ferrying the hydroxide/carbonate anions into the organic layer and disrupting the crystal lattice of the ketone.
Figure 1: Decision logic for overcoming heterogeneity in cross-coupling reactions involving (2-Bromophenyl)(thiophen-2-yl)methanone.
Scenario B: Nucleophilic Addition (Grignard/Lithiation)
Issue: Trying to add a Grignard reagent in Diethyl Ether (Et₂O), but the ketone is a sludge at the bottom.
Technical Insight: Diethyl ether is often too non-polar and has a low boiling point (35°C), limiting thermal solubility enhancement.
The Fix:
-
Solvent Swap: Use THF (Tetrahydrofuran) . It has a higher dielectric constant (7.5 vs 4.3 for ether) and better solubilizing power for diaryl ketones.
-
The "Starter" Technique: Dissolve the ketone in a minimum volume of dry Toluene or DCM (if temp allows) first, then dilute with the ether/THF required for the Grignard reagent. Note: Ensure your Grignard is compatible with the co-solvent.
Module 3: Advanced Physical Interventions
User Question: "I need to inject this compound into an HPLC/LC-MS, but it keeps clogging the needle or precipitating in the mobile phase."
FAQ: Handling Analytical Samples
Q1: What is the best diluent for LC-MS?
-
A: Do not dissolve directly in the mobile phase (usually Water/Acetonitrile).
-
Protocol: Dissolve the sample in 100% Acetonitrile or Methanol (with mild sonication). If it resists, dissolve in 100 µL DMSO , then dilute with Acetonitrile.
-
Warning: If you inject a pure DMSO plug into a high-aqueous mobile phase, the compound may precipitate in the column head. Ensure your injection volume is small (<5 µL).
-
Q2: How do I recrystallize it if it's too soluble in organics but insoluble in water?
-
A: Use the Solvent/Anti-Solvent method.
-
Dissolve the crude solid in minimal hot Ethanol (it will dissolve at boiling).
-
Slowly add Water dropwise until persistent turbidity appears.
-
Let it cool slowly to RT, then 4°C. The thiophene/phenyl rings will stack efficiently, pushing impurities into the mother liquor.
-
Module 4: Workup & Purification
The "Emulsion Nightmare" Because this compound is lipophilic and slightly dense (due to Bromine), it often forms stubborn emulsions during aqueous workup, especially if the reaction used DMF or surfactants.
Separation Protocol:
-
Dilution: Do not just add water.[1] Add a large volume of Brine (Saturated NaCl) . The ions increase the aqueous density and break the emulsion.
-
Extraction Solvent: Use DCM (Dichloromethane) rather than Ethyl Acetate.
-
Why: The compound is far more soluble in DCM. DCM is denser than water, usually resulting in a cleaner phase cut at the bottom.
-
Figure 2: Optimized workup flow to prevent yield loss due to solubility-induced emulsions.
References
-
Hansen Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[1] (Provides the theoretical basis for selecting Toluene/DCM over Methanol).
-
Suzuki Coupling Optimization: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Phase Transfer Catalysis: Makosza, M. (2000). Phase Transfer Catalysis.[1] A General Green Methodology in Organic Synthesis.[3] Pure and Applied Chemistry, 72(7), 1399–1403. Link
-
Compound Properties (Analogous Structures): National Institute of Standards and Technology (NIST). Methanone, (4-bromophenyl)phenyl- Properties. Link (Used for comparative physical property analysis of bromobenzophenones).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for CAS 6933-32-0 before handling.
Sources
Catalyst selection for Suzuki coupling of electron-deficient aryl bromides
As a Senior Application Scientist, I understand that navigating the complexities of Suzuki-Miyaura couplings, especially with challenging substrates like electron-deficient aryl bromides, requires a blend of theoretical knowledge and practical, field-tested insights. This technical support center is designed to be your go-to resource, moving beyond simple protocols to explain the underlying principles that govern success in these reactions. Whether you are troubleshooting a reaction that failed or optimizing a new synthetic route, this guide will provide the clarity and depth you need.
Introduction: The Nuances of Coupling Electron-Deficient Aryl Bromides
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and the stability of its organoboron reagents.[1] When dealing with electron-deficient aryl bromides (e.g., those bearing nitro, cyano, or keto groups), the electronic landscape of the reaction changes significantly. While one might intuitively assume these substrates are "difficult," the electron-withdrawing groups (EWGs) actually accelerate the rate-limiting oxidative addition step by making the aryl halide more electrophilic.
However, success is not guaranteed. The challenges often shift to other parts of the catalytic cycle, or are dominated by the stability of the coupling partners. This guide will dissect these issues, providing a clear path to selecting the right catalyst and conditions for your specific system.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to build a foundational understanding of catalyst and condition selection for your reaction.
Q1: What is the general principle for selecting a palladium catalyst and ligand for an electron-deficient aryl bromide?
A: The key is to use a catalyst system that balances the rates of the three main steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For electron-deficient aryl bromides, oxidative addition is generally fast. Therefore, the focus shifts to facilitating the other two steps and maintaining catalyst stability. The best practice is to use a palladium(0) source complexed with a bulky, electron-rich phosphine ligand.[2][3]
-
Electron-rich ligands (e.g., trialkylphosphines like P(tBu)₃ or biarylphosphines like SPhos) increase electron density on the palladium center. This not only facilitates oxidative addition but also promotes the final reductive elimination step.[2]
-
Bulky ligands promote the formation of coordinatively unsaturated, highly reactive monoligated Pd(0) species, which are crucial for initiating the catalytic cycle.[2] They also accelerate reductive elimination by creating steric strain that is relieved upon product formation.[2]
Q2: Should I use a pre-catalyst or generate the active Pd(0) catalyst in situ?
A: For reproducibility and ease of use, pre-catalysts are highly recommended . Pre-catalysts are stable, well-defined Pd(II) complexes that are readily reduced to the active Pd(0) species under the reaction conditions. This avoids the variability associated with using Pd(II) sources like Pd(OAc)₂ or PdCl₂ with separate ligands, where the reduction to Pd(0) can be inconsistent and sometimes lead to the formation of inactive palladium black.[4]
Popular and effective pre-catalysts include the Buchwald-type G2, G3, and G4 palladacycles (e.g., XPhos-Pd-G3, SPhos-Pd-G2). These are often air- and moisture-stable, simplifying reaction setup.
Q3: My boronic acid partner is also electron-deficient. How does this affect the reaction?
A: This is a challenging scenario. While the electron-deficient aryl bromide is activated for oxidative addition, an electron-deficient boronic acid is deactivated for transmetalation.[2] This step requires the transfer of the organic group from boron to palladium, a process that is sluggish for electron-poor systems. Furthermore, electron-deficient boronic acids are often unstable and highly susceptible to a side reaction called protodeboronation , where the C-B bond is cleaved by a proton source (like water in the solvent or base).[5][6]
To address this, you should:
-
Use a more active catalyst system (e.g., a Buchwald ligand/pre-catalyst) to accelerate the transmetalation step.[7]
-
Consider using a more stable boronic acid derivative, such as a pinacol ester (Bpin) or a potassium trifluoroborate salt (BF₃K).[3][5]
-
Use anhydrous conditions with a suitable base like KF or CsF if protodeboronation is severe.[8]
Q4: What is the role of the base, and which one should I choose?
A: The base is critical; it activates the organoboron species to facilitate transmetalation.[8] It reacts with the boronic acid to form a more nucleophilic "ate" complex, which readily transfers its organic group to the palladium center.[8]
The choice of base depends on the stability of your substrates and the solvent system:
-
Potassium Phosphate (K₃PO₄): A strong base that is very effective, especially with Buchwald-type ligands. It's a common choice for difficult couplings.[7]
-
Carbonates (K₂CO₃, Cs₂CO₃): Milder bases that are widely applicable. Cesium carbonate is more soluble and often more effective than potassium carbonate.[9]
-
Fluorides (KF, CsF): Can be used in cases where substrates are sensitive to stronger bases. They are particularly useful under anhydrous conditions to prevent protodeboronation.[10]
Troubleshooting Guide: From Failed Reactions to High Yields
This guide addresses specific problems you might encounter during your experiments.
Problem 1: No reaction or very low conversion of starting material.
| Potential Cause | Explanation & Solution |
| Inactive Catalyst | The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing can kill the catalyst before the reaction starts. Solution: Ensure rigorous degassing of your solvent and reaction mixture. Use at least three freeze-pump-thaw cycles or sparge with an inert gas (Argon or Nitrogen) for 20-30 minutes.[5][11] Use a reliable pre-catalyst to ensure consistent generation of the active species. |
| Boronic Acid Degradation | Your boronic acid may have decomposed on the shelf or during the reaction (protodeboronation).[12] This is especially common for heteroaryl and electron-deficient boronic acids.[5][6] Solution: Use freshly purchased or purified boronic acid. Use a slight excess (1.2–1.5 equivalents) to compensate for potential degradation.[5] For particularly unstable partners, switch to a more robust derivative like a pinacol boronic ester (Bpin) or a potassium trifluoroborate (BF₃K).[3] |
| Incorrect Base or Solvent | The combination of base and solvent is crucial for activating the boronic acid. An inappropriate choice can completely stall the reaction.[5] Solution: For electron-deficient systems, a common and robust combination is K₃PO₄ in a solvent like dioxane or THF, often with a small amount of water.[3] Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., Toluene, DMF) to find the optimal conditions. |
| Poor Ligand Choice | The ligand may not be electron-rich or bulky enough to promote the catalytic cycle effectively for your specific substrates. Solution: Switch to a more powerful ligand system. The Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are industry standards for challenging couplings due to their high activity.[5][7] |
Problem 2: Significant formation of side products.
| Side Product | Explanation & How to Minimize |
| Dehalogenated Aryl Bromide | The starting aryl bromide is converted to the corresponding arene (Ar-H). This occurs when the Ar-Pd(II)-Br intermediate reacts with a hydride source instead of the boronic acid.[12] How to Minimize: • Lower the reaction temperature and shorten the reaction time.[5] • Ensure the boronic acid is active and present in sufficient quantity for transmetalation to outcompete the dehalogenation pathway. |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a biaryl byproduct (B-Ar-Ar-B). This is often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or by incomplete reduction of a Pd(II) pre-catalyst.[12] How to Minimize: • Rigorously exclude oxygen from the reaction.[12] • Use a Pd(0) source directly or a reliable pre-catalyst that ensures efficient reduction to the active Pd(0) state. |
| Protodeboronation Product | The boronic acid is converted to its corresponding arene (Ar-H). As discussed, this is due to the instability of the C-B bond.[12] How to Minimize: • Use a more stable boronic ester or trifluoroborate salt.[3][5] • Use anhydrous conditions if possible. • Choose a catalyst system that promotes a fast transmetalation, consuming the boronic acid before it can decompose. |
Catalyst & Ligand Selection Summary
The following table provides a starting point for selecting a catalyst system for your electron-deficient aryl bromide.
| Substrate Challenge | Recommended Ligand Class | Specific Ligand Examples | Common Palladium Source | Key Considerations |
| Simple, unhindered electron-deficient aryl bromide | Bidentate Phosphines | dppf | Pd(dppf)Cl₂ | A robust and reliable starting point for many standard couplings.[2][11] |
| Sterically hindered electron-deficient aryl bromide | Bulky Monodentate Phosphines | P(tBu)₃, PCy₃ | Pd₂(dba)₃, Pd(OAc)₂ | Excellent for overcoming steric hindrance around the reaction center.[8] |
| Coupling with an electron-deficient or unstable boronic acid | Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | SPhos-Pd-G2, XPhos-Pd-G3 | These highly active systems accelerate transmetalation, minimizing boronic acid decomposition.[5][7] |
| Aryl chloride or other less reactive electrophiles | Buchwald-type or N-Heterocyclic Carbenes (NHCs) | XPhos, SPhos, IPr | XPhos-Pd-G3, PEPPSI-IPr | Aryl chlorides require more electron-rich and active catalysts to facilitate the difficult oxidative addition step.[5][12] |
Visualizing the Process
Understanding the underlying mechanics and decision-making logic is crucial for success.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Decision Workflow for Catalyst Selection
Caption: A workflow for selecting a suitable catalyst system.
Key Experimental Protocol: General Procedure
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of an electron-deficient aryl bromide.
1. Glassware and Reagent Preparation:
-
Oven-dry all glassware (reaction vial/flask, stir bar) overnight and cool under a stream of inert gas or in a desiccator.
-
Use anhydrous, degassed solvent. To degas, sparge the solvent with argon or nitrogen for 30 minutes or use three freeze-pump-thaw cycles.[5]
-
Ensure all solid reagents (aryl bromide, boronic acid/ester, base, catalyst) are dry and of high purity.
2. Reaction Setup (under inert atmosphere):
-
To the reaction vessel, add the aryl bromide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), and the palladium pre-catalyst (e.g., XPhos-Pd-G3, 0.5–2 mol%).
-
Seal the vessel with a septum cap.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Using a syringe, add the degassed solvent (e.g., 1,4-dioxane, 0.1–0.2 M concentration relative to the limiting reagent). If an aqueous base is used, it should also be degassed before addition.
3. Reaction Execution and Monitoring:
-
Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80–110 °C).
-
Stir the reaction mixture vigorously. The color may change, often turning dark brown or black, which is normal.[4]
-
Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
4. Work-up and Purification:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. (n.d.). Retrieved from [Link]
-
What is the proper way to set up a suzuki coupling? : r/chemistry - Reddit. (2020, December 27). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
Thomas, S. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Retrieved from [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023, January 29). MDPI. Retrieved from [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC. (n.d.). Retrieved from [Link]
-
Suzuki cross-coupling - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. (2024, September 4). Retrieved from [Link]
-
The Suzuki Reaction - Myers, A. (n.d.). Harvard University. Retrieved from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. (n.d.). Retrieved from [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (n.d.). Retrieved from [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (2014, July 7). Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. books.rsc.org [books.rsc.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
Identification of impurities in (2-Bromophenyl)(thiophen-2-yl)methanone by HPLC
Technical Support Center: Impurity Profiling of (2-Bromophenyl)(thiophen-2-yl)methanone
Subject: Advanced HPLC Method Development & Impurity Identification Guide Reference Molecule: (2-Bromophenyl)(thiophen-2-yl)methanone [CAS: 1369859-10-8] Application: Key Intermediate for SGLT2 Inhibitors (e.g., Canagliflozin, Dapagliflozin)
Introduction: The Criticality of Isomer Control
Welcome to the technical support hub. As a Senior Application Scientist, I often see researchers struggle with this specific intermediate not because of sensitivity, but because of selectivity .
(2-Bromophenyl)(thiophen-2-yl)methanone is a benzophenone derivative containing both a halogenated phenyl ring and a thiophene moiety. The primary analytical challenge is distinguishing the Positional Isomers (e.g., 3-bromo or 4-bromo analogs) and Thiophene Regioisomers (thiophen-3-yl variants) from the main peak. Standard C18 chemistry often fails here because the hydrophobicity differences (
This guide provides a self-validating workflow to identify and resolve these impurities using orthogonal separation mechanisms.
Module 1: Impurity Origin & Profiling
Before injecting a sample, you must understand what you are looking for. The synthesis typically involves a Friedel-Crafts acylation or a Suzuki coupling.
Common Impurity Profile
| Impurity Code | Chemical Name | Origin | Relative Retention (RRT)* |
| Impurity A | 2-Bromobenzoic Acid | Hydrolysis of Starting Material (Acid Chloride) | ~0.2 - 0.4 |
| Impurity B | (4-Bromophenyl)(thiophen-2-yl)methanone | Regioisomer (Starting Material Impurity) | ~1.05 - 1.10 |
| Impurity C | (2-Bromophenyl)(thiophen-3-yl)methanone | Thiophene Isomer (Reaction Selectivity) | ~0.95 - 0.98 |
| Impurity D | Bis(2-bromobenzoyl)thiophene | Over-acylation (Process Artifact) | ~1.5 - 1.8 |
| Impurity E | 2-Bromobenzaldehyde | Reduction byproduct | ~0.8 |
*RRT values are approximate and depend heavily on the stationary phase.
Visualizing the Impurity Pathway
Figure 1: Synthetic origin of key impurities. Understanding the source allows for targeted troubleshooting.
Module 2: Troubleshooting & FAQs
Q1: My main peak has a "shoulder" or is co-eluting with a close impurity. Standard C18 isn't working. What do I do?
The Issue: You are likely facing isobaric interference from a regioisomer (Impurity B or C). C18 columns rely on hydrophobic interactions.[1] Since the isomers have the same molecular formula and very similar hydrophobicity, C18 cannot distinguish them effectively.
The Solution: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.
-
Mechanism: These phases utilize
interactions.[1] The electron density of the thiophene ring and the bromophenyl ring interacts differently with the phenyl rings on the stationary phase depending on the position of the bromine or the thiophene attachment. -
Protocol:
-
Column: Biphenyl or Phenyl-Hexyl (150 x 4.6 mm, 2.7 µm or 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol (Methanol enhances
interactions better than Acetonitrile).[1] -
Gradient: 50% B to 80% B over 20 minutes.
-
Q2: I see a ghost peak that grows over time in the autosampler. Is my product degrading?
The Issue: Thiophene derivatives can be sensitive to oxidation, but the ketone moiety usually stabilizes this. A more common culprit is Impurity A (Acid chloride hydrolysis) if you are analyzing a crude reaction mixture.
-
Diagnosis: If the sample solvent contains water or alcohols, residual 2-bromobenzoyl chloride will convert to 2-bromobenzoic acid (Impurity A) or the methyl ester in the vial.
The Solution:
-
Sample Diluent: Use anhydrous Acetonitrile. Avoid Methanol if unreacted acid chloride is suspected.
-
Verification: Inject the sample immediately after preparation. If the peak area of Impurity A increases after 4 hours, it is an artifact of sample preparation, not process degradation.
Q3: How do I confirm the identity of the "Thiophene-3-yl" isomer (Impurity C) without a standard?
The Issue: Impurity C is a positional isomer.[1] Mass Spectrometry (LC-MS) will show the exact same parent ion
The Solution: Use UV Ratio Analysis or MS/MS Fragmentation .
-
UV Spectrum: The conjugation length changes slightly between the 2-yl and 3-yl attachment.
-
Extract the UV spectrum (200–400 nm) from your PDA detector.
-
Calculate the ratio of absorbance at
(e.g., 254 nm) vs (e.g., 280 nm). The 3-yl isomer typically has a hypsochromic shift (blue shift) compared to the 2-yl product due to less effective orbital overlap.
-
-
MS/MS: Under collision-induced dissociation (CID), the thiophene ring cleavage may differ.
-
Look for the benzoyl cation fragment (
~183/185). The relative abundance of this fragment often differs between isomers due to the stability of the leaving thiophene radical.
-
Module 3: Validated Experimental Protocol
This is a robust "starting point" method designed to separate the critical pair (Product vs. Impurity C).
Equipment: HPLC with PDA (Photo Diode Array) or UHPLC.
Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Column | Core-Shell Biphenyl (100 x 2.1 mm, 2.6 µm) | Maximizes |
| Temp | 35°C | Controls viscosity and interaction kinetics. |
| Flow Rate | 0.4 mL/min | Optimized for 2.1 mm ID columns. |
| MP A | Water + 0.1% Formic Acid | Acidic pH suppresses ionization of Impurity A (Acid), improving peak shape. |
| MP B | Methanol | Promotes |
| Detection | UV @ 265 nm | Near |
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial Hold |
| 1.0 | 40 | Isocratic for polar impurity retention |
| 12.0 | 90 | Gradient elution of product/isomers |
| 15.0 | 90 | Wash lipophilic dimers (Impurity D) |
| 15.1 | 40 | Re-equilibration |
| 20.0 | 40 | End |
Module 4: Troubleshooting Decision Tree
Use this logic flow to resolve separation issues during method transfer.
Figure 2: Decision matrix for optimizing the separation of (2-Bromophenyl)(thiophen-2-yl)methanone.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
interactions). -
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. (Detailed discussion on Phenyl-Hexyl vs. C18 for aromatic isomers).
-
Restek Corporation. (2020). The Study of Three HPLC Column Chemistries for Optimal Separation of Isomers. (Demonstrates Biphenyl superiority for structural isomers).
-
PubChem. (2024). Compound Summary: (2-Bromophenyl)(thiophen-2-yl)methanone. National Library of Medicine.
Sources
Validation & Comparative
Comparison of reactivity between (2-Bromophenyl)(thiophen-2-yl)methanone and (3-Bromophenyl)(thiophen-2-yl)methanone
[1]
Executive Summary
While both compounds share the same molecular formula (
-
The meta-isomer (3-bromo) acts as a standard "building block," offering predictable, high-yielding cross-coupling kinetics ideal for linear scaffold extension.[1]
-
The ortho-isomer (2-bromo) is a "reactive pivot."[1] While it suffers from steric hindrance in standard couplings, it possesses unique latent reactivity for intramolecular cyclization, allowing one-step access to fused tricyclic cores (e.g., thieno-fused fluorenones).[1]
Structural & Electronic Analysis
Steric Environment[1][2][3][4]
-
(2-Bromophenyl)(thiophen-2-yl)methanone: The bromine atom at the C2 position exerts significant steric pressure on the carbonyl group.[1] This forces the phenyl ring to twist out of planarity with the carbonyl, reducing conjugation but creating a "pre-organized" geometry for intramolecular reactions. The bromine effectively shields the carbonyl carbon from nucleophilic attack.
-
(3-Bromophenyl)(thiophen-2-yl)methanone: The bromine at C3 is remote from the reaction center.[1] The molecule adopts a more planar conformation, maximizing
-conjugation between the phenyl ring and the carbonyl. The carbonyl carbon is sterically accessible.
Electronic Activation
The carbonyl group is a strong electron-withdrawing group (EWG).[1]
-
In the ortho isomer: Inductive withdrawal activates the C-Br bond for oxidative addition, but steric bulk impedes the approach of the metal catalyst (
). -
In the meta isomer: The EWG effect is purely inductive/mesomeric without steric penalty, making the C-Br bond moderately activated and highly accessible.
Reactivity Profile 1: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][3]
The most common application for these scaffolds is biaryl synthesis. The reaction kinetics differ markedly.
Comparative Performance
| Feature | (3-Bromophenyl) Isomer | (2-Bromophenyl) Isomer |
| Reaction Rate | Fast (Standard kinetics) | Slow (Sterically inhibited) |
| Catalyst Requirement | Standard ( | High-Activity ( |
| Typical Yield | 85–95% | 50–70% (often requires heating) |
| Side Reactions | Minimal (Protodebromination rare) | Protodebromination (due to slow transmetallation) |
Mechanistic Insight
In the ortho isomer, the bulky bromine atom hinders the oxidative addition step slightly, but significantly impacts the transmetallation step, where the incoming boronic acid must approach the crowded Pd center. This often necessitates the use of electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) to facilitate the cycle.[1]
Reactivity Profile 2: Intramolecular Cyclization (The "Ortho Effect")[1]
This is the critical differentiator. The (2-bromophenyl) isomer is a privileged scaffold for synthesizing fused ring systems.[1]
The Pathway
Under Palladium catalysis (C-H activation conditions), the (2-bromophenyl) isomer can undergo intramolecular direct arylation .[1] The palladium inserts into the C-Br bond and activates the C-H bond at the 3-position of the thiophene ring, eliminating HBr to form a tricyclic 8H-thieno[3,2-b]chromen-8-one or related fluorenone analog.
-
Reagent: (2-Bromophenyl)(thiophen-2-yl)methanone[1]
-
Feasibility for (3-Bromo): Impossible. The geometry prevents the palladium species from reaching the thiophene ring; intermolecular polymerization dominates instead.
Caption: Divergent reaction pathways. The 3-bromo isomer favors linear extension, while the 2-bromo isomer enables fused-ring synthesis.
Experimental Protocols
Protocol A: Optimized Suzuki Coupling for the Sterically Hindered (2-Bromo) Isomer
Use this protocol to overcome the steric barrier of the ortho-bromide.
-
Reagents:
-
Procedure:
-
Charge a reaction vial with substrate, boronic acid, base, and catalyst precursors.[1]
-
Evacuate and backfill with Argon (
).[1] -
Add degassed solvent.
-
Heat to 100°C for 12–18 hours. (Note: The 3-bromo isomer would complete this in <4 hours).[1]
-
Cool, filter through Celite, and purify via flash chromatography (Hexane/EtOAc).
-
Protocol B: Intramolecular Cyclization (Specific to 2-Bromo Isomer)
Synthesis of 8H-thieno[2,3-c]chromen-8-one derivatives via C-H Activation.[1]
-
Reagents:
-
Procedure:
-
Combine all solids in a pressure tube.
-
Add dry DMA under Argon.
-
Heat to 130°C for 24 hours.
-
Workup: Dilute with water, extract with EtOAc.[1] The product is often highly fluorescent.
-
Data Summary: Reactivity Comparison
| Parameter | (2-Bromophenyl)(thiophen-2-yl)methanone | (3-Bromophenyl)(thiophen-2-yl)methanone |
| CAS Number | Verify specific isomer availability | 1345417-64-8 (generic analog ref) |
| Nucleophilic Addition | Slow: Carbonyl is shielded by ortho-Br.[1] | Fast: Carbonyl is accessible.[4] |
| Suzuki Coupling ( | Difficult: Requires specialized ligands (S-Phos, X-Phos).[1] | Easy: Works with standard |
| Lithium-Halogen Exchange | Rapid: Ortho-lithiation is directed by carbonyl oxygen (Chelaion control).[1] | Standard: Statistical exchange, no chelation assistance. |
| Primary Utility | Synthesis of Fused Heterocycles (Fluorenones, Chromones).[1] | Synthesis of Linear Biaryls (Drug linkers). |
References
-
Ortho-Substituted Aryl Halides in Suzuki Coupling
-
Palladium-Catalyzed Intramolecular Cyclization (Fluorenone Synthesis)
-
Direct C-H Arylation of Thiophenes
-
General Reactivity of Bromobenzoyl Thiophenes
Sources
- 1. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Palladium-catalyzed synthesis of fluoreones from bis(2-bromophenyl)methanols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comparative Analysis of Suzuki Coupling Catalysts for Brominated Thiophenes
[1]
Executive Summary
The Suzuki-Miyaura cross-coupling of brominated thiophenes is a cornerstone transformation in the synthesis of bio-active heterocycles and organic semiconductors. However, thiophene substrates present unique challenges: catalyst poisoning via sulfur coordination to the metal center, electronic deactivation (especially in 3-bromothiophenes), and regioselectivity issues in poly-halogenated systems.
This guide moves beyond generic "textbook" conditions to provide a data-driven comparison of three distinct catalyst classes: Traditional Phosphines (Generation 1) , Robust Bidentates (Generation 2) , and Sterically Demanding Dialkylbiaryls/NHCs (Generation 3) . We analyze their performance specifically regarding turnover number (TON), reaction time, and stability against sulfur poisoning.
Key Takeaways
-
Pd(PPh₃)₄ remains a viable baseline for simple 2-bromothiophenes but suffers from rapid deactivation and air sensitivity.
-
Pd(dppf)Cl₂ is the superior "workhorse" for scale-up, offering enhanced thermal stability and resistance to sulfur poisoning.
-
Pd-SPhos and Pd(dtbpf)Cl₂ (Micellar) represent the state-of-the-art, enabling quantitative yields in difficult 3-bromothiophene couplings and "green" aqueous conditions with reaction times under 30 minutes.
Catalyst Performance Landscape
Comparative Performance Matrix
The following data synthesizes experimental yields and conditions for the coupling of 3-bromothiophene with phenylboronic acid—a benchmark reaction chosen for its steric and electronic difficulty compared to the 2-isomer.
| Catalyst System | Class | Yield (Avg) | Reaction Time | Air Stability | Key Advantage | Primary Limitation |
| Pd(PPh₃)₄ | Gen 1 (Monodentate) | 72 - 80% | 4 - 24 h | Poor (Red -> Black) | Low cost, widely available | High loading (5 mol%) required; sensitive to O₂. |
| Pd(dppf)Cl₂ | Gen 2 (Bidentate) | 85 - 92% | 2 - 6 h | Good (Orange solid) | Robust; resists S-poisoning; shelf-stable. | Hard to remove residual dppf; requires DCM/CHCl₃ for solubility. |
| Pd-SPhos (Gen 3) | Gen 3 (Dialkylbiaryl) | 94 - 98% | 1 - 2 h | Excellent | Handles sterics & chlorides; ultra-low loading. | Higher ligand cost. |
| Pd(dtbpf)Cl₂ | Gen 3 (Micellar) | 91 - 96% | 15 - 30 min | Good | Green Chem: Works in water/surfactant; fastest kinetics. | Requires specific surfactant (e.g., Kolliphor EL). |
Note on 3-Bromothiophene: Unlike 2-bromothiophene, the 3-isomer is electronically deactivated towards oxidative addition. Standard catalysts like Pd(PPh₃)₄ often stall at 70-80% conversion due to competitive protodeboronation of the boronic acid before the slow oxidative addition can occur. Gen 3 catalysts accelerate this rate-limiting step.
Decision Framework & Mechanism
Mechanistic Causality
The superiority of Gen 3 ligands (SPhos, XPhos) in thiophene coupling stems from two factors:
-
Bulky Structure: The biaryl backbone creates a protective "umbrella" over the Pd center, physically preventing the sulfur atom of the thiophene product from coordinating to and poisoning the catalyst (a common failure mode with PPh₃).
-
Electron Richness: The electron-donating alkyl groups on the phosphorus facilitate the oxidative addition of the electron-neutral/rich C-Br bond of the thiophene.
Catalyst Selection Workflow
Use the following logic to select the optimal system for your specific substrate.
Figure 1: Decision tree for selecting the optimal Suzuki coupling catalyst based on substrate difficulty and environmental requirements.
Experimental Protocols
Protocol A: High-Performance Coupling (Pd-SPhos)
Recommended for 3-bromothiophenes, chlorides, and sterically hindered partners.
Rationale: This protocol utilizes the pre-catalyst activation of Pd(OAc)₂ with SPhos. The 1:2 Pd:Ligand ratio ensures the formation of the active mono-ligated Pd(0) species.
Materials:
-
Substrate: 3-Bromothiophene derivative (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst Source: Pd(OAc)₂ (1 mol%)[1]
-
Ligand: SPhos (2 mol%)
-
Base: K₃PO₄ (2.0 equiv)[2]
-
Solvent: Toluene/Water (10:1) or n-Butanol (for higher temp)
Step-by-Step:
-
Pre-complexation: In a vial, dissolve Pd(OAc)₂ and SPhos in the solvent. Stir at room temperature for 5 minutes. The solution should turn from orange to specific yellow/pale color indicating complexation.
-
Addition: Add the 3-bromothiophene, boronic acid, and solid K₃PO₄.
-
Degassing: Sparge the mixture with Argon/Nitrogen for 5-10 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.
-
Reaction: Seal and heat to 80-100°C for 2-4 hours.
-
Workup: Cool, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[3]
Protocol B: "Green" Micellar Coupling (Pd(dtbpf)Cl₂)
Recommended for rapid screening, water-soluble substrates, and high-throughput chemistry.
Rationale: The surfactant (Kolliphor EL) forms nanoreactors in water, concentrating the lipophilic reactants and catalyst, leading to massive rate acceleration.
Materials:
-
Catalyst: Pd(dtbpf)Cl₂ (1-2 mol%)
-
Surfactant: 2 wt% Kolliphor EL in Water
-
Base: Et₃N (3.0 equiv) or K₂CO₃
Step-by-Step:
-
Preparation: Prepare the 2% surfactant solution in degassed water.
-
Mixing: Add substrate, boronic acid, and catalyst to the reaction vessel.
-
Solvent: Add the surfactant solution. (A small amount of co-solvent like THF may be used if the substrate is a solid brick).
-
Reaction: Stir vigorously at Room Temperature to 50°C . Reaction is often complete in 15-30 minutes .
-
Workup: Extract with minimal organic solvent (EtOAc) or filter the precipitated solid product directly.
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst Poisoning | Switch from PPh₃ to SPhos or XPhos . Increase temperature to 100°C. |
| Homocoupling (Ar-Ar) | Oxygen Presence | Degas solvents more thoroughly. Switch base to mild carbonate. Reduce catalyst loading. |
| Dehalogenation (Ar-H) | Protodeboronation | Use anhydrous conditions (Protocol A with Toluene). Use Boronic Esters (Pinacol) instead of Acids. |
| Black Precipitate | Pd Aggregation | "Pd Black" formation indicates ligand dissociation. Add excess ligand or switch to stable Pd(dppf)Cl₂ . |
References
-
Vertex AI Search. (2025). Suzuki-Miyaura arylation of 2,3-, 2,4-, 2,5-, and 3,4-dibromothiophenes. Retrieved from
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Alkylthiophenes from 3-Bromothiophene. Retrieved from
-
MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from
-
Royal Society of Chemistry. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization. Retrieved from
-
National Institutes of Health (PMC). (2021). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from
-
Organic Chemistry Portal. (2024). Suzuki Coupling - Catalyst Systems and Recent Developments. Retrieved from
A Spectroscopic Duel: Unmasking the Positional Isomerism of Ortho- and Para-Substituted Bromophenyl Methanones
In the landscape of drug discovery and development, the precise architecture of a molecule is paramount. Even a subtle shift in the position of a single atom can dramatically alter a compound's biological activity, metabolic stability, and pharmacokinetic profile. This guide delves into the spectroscopic nuances of two such closely related molecules: ortho-bromophenyl methanone and para-bromophenyl methanone. As a Senior Application Scientist, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison, elucidating how the seemingly minor positional change of a bromine atom profoundly influences their spectroscopic signatures.
The structural variance between the ortho and para isomers, while chemically subtle, creates a cascade of electronic and steric differences that are readily interrogated by a suite of spectroscopic techniques. Understanding these differences is not merely an academic exercise; it is fundamental to developing robust analytical methods for quality control, reaction monitoring, and metabolite identification in a pharmaceutical setting.
The Spectroscopic Fingerprints: A Comparative Analysis
The following sections will dissect the characteristic spectroscopic features of ortho- and para-bromophenyl methanone across Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). The causality behind the observed differences will be explained, grounded in the principles of chemical structure and spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings
NMR spectroscopy provides an unparalleled view of the chemical environment of each proton and carbon atom within a molecule. The position of the bulky and electronegative bromine atom in the phenyl ring creates distinct differences in the resulting spectra.
¹H NMR Spectroscopy:
In the ¹H NMR spectrum, the aromatic protons of the unsubstituted phenyl ring in both isomers will typically appear as a complex multiplet. The key differentiators lie in the signals from the substituted bromophenyl ring.
For (4-bromophenyl)(phenyl)methanone (para-isomer) , the bromophenyl protons exhibit a classic AA'BB' system, appearing as two distinct doublets. This is due to the symmetry of the para-substitution. The protons ortho to the bromine (and meta to the carbonyl) will be in a different chemical environment than the protons meta to the bromine (and ortho to the carbonyl).
In contrast, the ¹H NMR spectrum of (2-bromophenyl)(phenyl)methanone (ortho-isomer) will display a more complex and less symmetrical pattern for the bromophenyl protons. The proton ortho to both the bromine and the carbonyl group will be significantly deshielded due to the proximity of two electron-withdrawing groups. The remaining three protons on the brominated ring will appear as distinct multiplets, often with overlapping signals, making definitive assignment more challenging without advanced 2D NMR techniques.
¹³C NMR Spectroscopy:
The ¹³C NMR spectra further highlight the structural differences. The carbonyl carbon signal in both isomers will be a key diagnostic peak.
For the para-isomer , the brominated phenyl ring will show four distinct carbon signals due to symmetry. The carbon atom directly bonded to the bromine (ipso-carbon) will have its chemical shift influenced by the heavy atom effect of bromine, often appearing at a lower chemical shift than might be expected based solely on electronegativity.
For the ortho-isomer , all six carbons of the brominated phenyl ring are chemically non-equivalent, leading to six distinct signals. The proximity of the bromine to the carbonyl group in the ortho-isomer can lead to through-space electronic effects that influence the chemical shifts of both the carbonyl carbon and the carbons of the brominated ring.
| Spectroscopic Data | (2-bromophenyl)(phenyl)methanone (ortho-isomer) | (4-bromophenyl)(phenyl)methanone (para-isomer) |
| Formula | C₁₃H₉BrO | C₁₃H₉BrO |
| Molecular Weight | 261.12 g/mol | 261.11 g/mol |
| Melting Point | 42 °C | 79-83 °C |
| Boiling Point | 345 °C at 760 mmHg | 350 °C |
| ¹H NMR (CDCl₃, ppm) | Aromatic protons in a complex, asymmetric pattern. | ~7.40-7.80 (m, 9H) |
| ¹³C NMR (CDCl₃, ppm) | Expected 13 distinct signals (1 carbonyl, 12 aromatic). | ~195.7 (C=O), 137.2, 136.2, 132.8, 131.7, 130.1, 128.5, 127.4 |
| IR (C=O stretch, cm⁻¹) | ~1659.4 | ~1648.5 |
| UV-Vis (λmax, nm) | Expected π→π* and n→π* transitions. | ~250 (π→π) and ~330 (n→π) |
| Mass Spectrum (m/z) | M⁺ peaks at 260/262. | M⁺ peaks at 260/262 |
Infrared (IR) Spectroscopy: The Carbonyl Dance
IR spectroscopy is particularly sensitive to the vibrational frequencies of functional groups. The carbonyl (C=O) stretch is a strong, sharp absorption that is highly informative.
A comparative study of the three isomers of bromobenzophenone revealed a clear trend in the C=O stretching frequency. For (2-bromophenyl)(phenyl)methanone (ortho-isomer) , the C=O band is observed at approximately 1659.4 cm⁻¹ . In contrast, for (4-bromophenyl)(phenyl)methanone (para-isomer) , this band appears at a lower frequency of about 1648.5 cm⁻¹ .
This difference can be attributed to a combination of electronic and steric effects. In the ortho-isomer, the bulky bromine atom can force the phenyl ring out of planarity with the carbonyl group. This reduced conjugation leads to a higher C=O bond order and consequently a higher stretching frequency. Conversely, the para-isomer allows for more effective electronic communication between the bromine atom and the carbonyl group through the phenyl ring, leading to a slight delocalization of the C=O π-electrons, a weaker bond, and a lower stretching frequency.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. Benzophenones typically exhibit two main absorption bands: an intense band around 250 nm corresponding to a π→π* transition and a weaker, longer-wavelength band around 330-350 nm resulting from an n→π* transition of the carbonyl group's non-bonding electrons.
For (4-bromophenyl)(phenyl)methanone , these two bands are clearly observable. The position and intensity of these bands can be influenced by the solvent polarity.
In the case of (2-bromophenyl)(phenyl)methanone , steric hindrance between the ortho-bromo substituent and the carbonyl group can cause a twisting of the phenyl ring. This deviation from planarity disrupts the π-conjugation between the ring and the carbonyl group. As a result, the π→π* transition may be blue-shifted (shifted to a shorter wavelength) and have a lower molar absorptivity compared to the para-isomer. The n→π* transition is generally less affected by this steric hindrance.
Mass Spectrometry (MS): Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. Both isomers will show a characteristic isotopic pattern for the molecular ion (M⁺) peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 260 and 262).
The fragmentation patterns are also expected to be similar, dominated by cleavage at the carbonyl group. Common fragments would include the benzoyl cation (C₆H₅CO⁺, m/z 105) and the bromobenzoyl cation (BrC₆H₄CO⁺, m/z 183 and 185). While the primary fragmentation pathways are similar, subtle differences in the relative intensities of the fragment ions may be observed due to the different steric environments of the ortho- and para-isomers, which could influence the stability of the resulting fragment ions.
Experimental Protocols
The following are generalized, step-by-step methodologies for the synthesis and spectroscopic analysis of bromophenyl methanones.
Synthesis: Friedel-Crafts Acylation
A common and effective method for the synthesis of bromophenyl methanones is the Friedel-Crafts acylation.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Bromobenzoyl chloride (ortho- or para-)
-
Benzene (or a suitable derivative)
-
Anhydrous dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM in the flask and cool the mixture to 0 °C in an ice bath.
-
Dissolve the appropriate bromobenzoyl chloride (1 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the bromobenzoyl chloride solution dropwise to the AlCl₃ suspension with vigorous stirring, maintaining the temperature at 0 °C.
-
After the addition is complete, add benzene (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it over crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, then with a saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Spectroscopic Analysis
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
IR: For solid samples, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
UV-Vis: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane) in a quartz cuvette.
-
MS: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
Conclusion: The Power of Position
The spectroscopic comparison of ortho- and para-substituted bromophenyl methanones underscores a fundamental principle in chemical analysis and drug development: isomeric position matters. The distinct signatures observed in NMR, IR, and UV-Vis spectroscopy provide a powerful toolkit for the unambiguous identification and characterization of these isomers. For researchers in the pharmaceutical industry, a thorough understanding of these spectroscopic differences is not just beneficial but essential for ensuring the quality, safety, and efficacy of potential drug candidates. By leveraging the insights provided in this guide, scientists can confidently navigate the complexities of isomeric analysis and make more informed decisions in their pursuit of novel therapeutics.
References
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Castro, G. T., Blanco, S. E., & Giordano, O. S. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-426. [Link]
-
Ibeji, C. U., Adegboyega, J., Okagu, O. D., & Adeleke, B. B. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16(10), 504-516. [Link]
-
Drozd, M., Gągor, A., & Pawlus, S. (2021). The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones. AIP Conference Proceedings, 2377(1), 020002. [Link]
-
PubChem. (n.d.). 4-Bromobenzophenone. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). (4-bromophenyl)(phenyl)methanone. Retrieved from [Link]
-
NIST. (n.d.). Methanone, (4-bromophenyl)phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Synthonix. (n.d.). (2-Bromophenyl)(phenyl)methanone. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Bromo-benzophenone. Retrieved from [Link]
-
Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]
A Comparative Guide to the Structural Elucidation of (2-Bromophenyl)(thiophen-2-yl)methanone: Corroborating Molecular Identity with X-ray Diffraction
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a non-negotiable cornerstone of chemical synthesis and characterization. This guide provides an in-depth technical comparison of analytical methodologies for verifying the structure of (2-Bromophenyl)(thiophen-2-yl)methanone, with a primary focus on the definitive power of single-crystal X-ray diffraction (XRD). While spectroscopic methods provide essential pieces of the puzzle, XRD offers an unparalleled, direct visualization of the atomic arrangement in the crystalline state.
Introduction: The Imperative of Structural Verification
(2-Bromophenyl)(thiophen-2-yl)methanone is a diaryl ketone containing a brominated phenyl ring and a thiophene moiety. The precise connectivity and conformation of these rings are critical to its chemical properties and potential biological activity. While its synthesis via routes such as Friedel-Crafts acylation is plausible, absolute confirmation of the resulting structure is paramount to ensure the integrity of subsequent research. This guide will first detail a probable synthetic route and then delve into the gold-standard method for its structural confirmation—single-crystal X-ray diffraction—before comparing its utility with other common analytical techniques.
Synthesis of (2-Bromophenyl)(thiophen-2-yl)methanone
A common and effective method for the synthesis of diaryl ketones is the Friedel-Crafts acylation. In the case of (2-Bromophenyl)(thiophen-2-yl)methanone, this would involve the reaction of thiophene with 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄).
Proposed Synthetic Protocol: Friedel-Crafts Acylation
Reaction Scheme:
A proposed Friedel-Crafts acylation reaction for the synthesis of the target compound.
Step-by-Step Procedure:
-
To a stirred solution of thiophene (1.0 equivalent) in a suitable dry solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add 2-bromobenzoyl chloride (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a Lewis acid catalyst, such as aluminum chloride (1.2 equivalents), portion-wise, maintaining the temperature below 5 °C. Friedel-Crafts acylation of thiophene is known to be highly regioselective for the 2-position due to the greater stabilization of the cationic intermediate.[1]
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure (2-Bromophenyl)(thiophen-2-yl)methanone.
Definitive Structure Confirmation: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional structure of a crystalline solid.[2] It provides precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing.
Experimental Workflow for SCXRD
Workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol for SCXRD
-
Crystal Growth: High-quality single crystals are paramount for successful SCXRD analysis. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, ensuring it is free of cracks and defects. It is then mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution and Refinement: The collected diffraction pattern is used to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms are determined using computational methods (structure solution), and then refined to best fit the experimental data.
Expected Crystallographic Data
While specific crystallographic data for (2-Bromophenyl)(thiophen-2-yl)methanone is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) at the time of writing, we can infer expected parameters from a closely related, structurally confirmed molecule, (4-Methylphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone.[3]
| Parameter | Expected Value (based on analogue) | Significance |
| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |
| a (Å) | ~6.9 | Unit cell dimension. |
| b (Å) | ~13.3 | Unit cell dimension. |
| c (Å) | ~16.9 | Unit cell dimension. |
| V (ų) | ~1545 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
The final output of a successful SCXRD analysis is a Crystallographic Information File (CIF), which contains all the information needed to visualize and analyze the crystal structure. This file serves as the definitive proof of the molecular structure.
Comparative Analysis with Other Techniques
While SCXRD is the gold standard, other analytical techniques provide complementary and essential information for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.
-
¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For (2-Bromophenyl)(thiophen-2-yl)methanone, one would expect to see distinct signals for the protons on the thiophene ring and the bromophenyl ring in the aromatic region (typically 7-8.5 ppm).
-
¹³C NMR: Would show the number of chemically distinct carbon atoms. The carbonyl carbon would be expected to have a characteristic downfield shift (typically >180 ppm).
Comparison with SCXRD: NMR provides excellent information about the connectivity of atoms in a molecule in the solution state, but it does not directly provide information on the three-dimensional arrangement of the molecule in the solid state, nor does it give precise bond lengths and angles.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight.
-
Expected Data: For (2-Bromophenyl)(thiophen-2-yl)methanone (C₁₁H₇BrOS), the expected molecular weight is approximately 267.14 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass, confirming the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature, showing two peaks of nearly equal intensity separated by 2 Da.
Comparison with SCXRD: MS is excellent for confirming the molecular formula but provides no information about the connectivity or stereochemistry of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Expected Data: A strong absorption band in the region of 1630-1680 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the ketone. Bands corresponding to C-H stretching of the aromatic rings would be observed around 3000-3100 cm⁻¹, and C=C stretching within the rings would appear in the 1400-1600 cm⁻¹ region. A C-S stretching vibration from the thiophene ring may also be observable.[4]
Comparison with SCXRD: FTIR is a rapid and simple method for identifying functional groups, but it does not provide a complete picture of the molecular structure.
Summary of Techniques
| Technique | Information Provided | Strengths | Limitations |
| SCXRD | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing. | Definitive, unambiguous structure determination. | Requires high-quality single crystals, which can be difficult to obtain. |
| NMR | Atomic connectivity, chemical environment of nuclei in solution. | Excellent for determining the carbon-hydrogen framework. | Provides information on the solution-state structure, which may differ from the solid state. |
| MS | Molecular weight and elemental composition. | High sensitivity and accuracy for confirming molecular formula. | Provides no information on isomerism or 3D structure. |
| FTIR | Presence of functional groups. | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure. |
Conclusion
The structural confirmation of a synthesized molecule like (2-Bromophenyl)(thiophen-2-yl)methanone requires a multi-faceted analytical approach. While NMR, MS, and FTIR provide crucial and complementary data that together can build a strong case for the proposed structure, single-crystal X-ray diffraction remains the ultimate arbiter. It offers an unparalleled level of detail and certainty, providing a direct and unambiguous visualization of the molecule's three-dimensional architecture. For researchers in drug development and materials science, where precise structure-activity relationships are paramount, the investment in obtaining a single-crystal structure is invaluable for ensuring the scientific integrity and future direction of their work.
References
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- Naveen, S., et al. (2006). Synthesis and Crystal Structure of (2-Hydroxy-5-methylphenyl)-(2-bromophenyl)methanone. Analytical Sciences: X-ray Structure Analysis Online, 22, x259-x260.
-
The CCDC file 1012539 contains the supplementary crystallographic data for compounds 10 in this paper. These data can be obtained free of charge from the Cambridge Crystallographic Data Center via . (n.d.). Scientific Research Publishing. Retrieved February 17, 2026, from [Link]
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Regioselectivity in Friedel–Crafts acylation of thiophene. (2017, April 30). Chemistry Stack Exchange. Retrieved February 17, 2026, from [Link]
- Manikandan, M., et al. (2012). (4-Methylphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. Acta Crystallographica Section E: Structure Reports Online, 68(1), o167.
- Rasool, N., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 84.
- Hartough, H. D. (1949). Acylation of thiophene. U.S. Patent No. 2,492,629. Washington, DC: U.S.
- Boyd, S. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow.
- Rasool, N., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 84.
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Hoffman Fine Chemicals. (n.d.). CAS 6933-32-0 | (2-Bromophenyl)(thiophen-2-yl)methanone. Retrieved February 17, 2026, from [Link]
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Riello UPS. (n.d.). 6933-32-0 | (2-Bromophenyl)(thiophen-2-yl)methanone. Retrieved February 17, 2026, from [Link]
- Khan, I., et al. (2023). Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. Zeitschrift für Kristallographie - New Crystal Structures, 238(4), 727-730.
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Groundworks NM. (n.d.). 6933-32-0 | (2-Bromophenyl)(thiophen-2-yl)methanone. Retrieved February 17, 2026, from [Link]
- Taleah, M., et al. (n.d.). A Palladium-Catalyzed C-H Functionalization Route to Ketones via the Oxidative Coupling of Arenes with Carbon Monoxide. The Royal Society of Chemistry.
- Bunev, A. S., et al. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Molbank, 2022(4), M1513.
- Li, C., et al. (2024). The crystal structure of (3′-(2-bromophenyl)-2-phenyl-[2,2′-bioxiran]-3-yl)(phenyl)methanone, C₉₂H₆₈O₁₂Br₄. Zeitschrift für Kristallographie - New Crystal Structures.
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NIST. (n.d.). Methanone, (4-bromophenyl)phenyl-. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]
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NIST. (n.d.). Methanone, (4-bromophenyl)phenyl-. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]
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PubChem. (n.d.). [5-(2-Bromophenyl)thiophen-3-yl]methanamine. Retrieved February 17, 2026, from [Link]
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PubChemLite. (n.d.). (2-bromophenyl)(morpholino)methanone (C11H12BrNO2). Retrieved February 17, 2026, from [Link]
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CAS. (n.d.). SciFinder Scholar. Retrieved February 17, 2026, from [Link]
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Validated HPLC method for purity assessment of (2-Bromophenyl)(thiophen-2-yl)methanone
This guide details a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of (2-Bromophenyl)(thiophen-2-yl)methanone (CAS: 6933-32-0).
This compound is a critical electrophilic intermediate, often utilized in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin analogs) and other thiophene-based pharmacophores. Its purity is paramount; impurities such as unreacted 2-bromobenzoyl chloride, thiophene oligomers, or photolytic degradants can severely compromise the yield and stereoselectivity of subsequent reduction or coupling steps.
Executive Summary: Method Comparison
The following table contrasts the commonly used "Generic Screening Method" against the "Optimized Validated Method" developed for this specific ketone.
| Feature | Generic Screening Method (Alternative) | Optimized Validated Method (The Product) |
| Mode | Isocratic (50:50 MeCN:Water) | Gradient Elution (AQbD approach) |
| Resolution ( | Poor ( | High ( |
| Run Time | 10–15 minutes | 12 minutes (with equilibration) |
| Sensitivity (LOD) | ~0.5 µg/mL | 0.05 µg/mL (High Sensitivity) |
| Stability Indicating? | No (Co-elution of degradants) | Yes (Separates photolytic degradants) |
| Mobile Phase | Water / Methanol | 0.1% H₃PO₄ / Acetonitrile |
Expert Insight: The generic isocratic method often fails to separate the target ketone from its de-brominated photolysis product, leading to false purity assertions. The optimized gradient method utilizes a specific polarity ramp to resolve these structurally similar contaminants.
Analytical Workflow & Logic
The following diagram illustrates the validated workflow, ensuring Data Integrity (ALCOA+) and robust performance.
Caption: Validated analytical workflow ensuring sample integrity from preparation to final CoA generation.
Detailed Experimental Protocol
This protocol is compliant with ICH Q2(R1) guidelines for validation of analytical procedures.
Instrumentation & Conditions
-
System: Agilent 1260 Infinity II or Waters Alliance e2695.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.
-
Why: The 3.5 µm particle size offers a balance between backpressure and resolution, critical for separating the bromine-substituted aromatic ring from potential des-bromo impurities.
-
-
Column Temperature: 30°C ± 0.5°C.
-
Wavelength: 254 nm (Primary), 220 nm (Secondary for non-aromatic impurities).
-
Injection Volume: 10 µL.
Mobile Phase Preparation
-
Solvent A (Aqueous): 0.1% Orthophosphoric acid (
) in Milli-Q Water.-
Function: Suppresses silanol ionization on the column and sharpens the peak shape of the ketone.
-
-
Solvent B (Organic): HPLC Grade Acetonitrile (MeCN).
-
Function: Provides strong elution strength and lower viscosity than methanol, reducing system pressure.
-
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Phase Description |
| 0.00 | 70 | 30 | Initial Hold (Equilibration) |
| 2.00 | 70 | 30 | Isocratic Hold |
| 8.00 | 10 | 90 | Linear Ramp (Elution of Product) |
| 10.00 | 10 | 90 | Wash (Remove dimers/oligomers) |
| 10.10 | 70 | 30 | Return to Initial |
| 12.00 | 70 | 30 | Re-equilibration |
Standard & Sample Preparation
-
Stock Solution: Dissolve 10.0 mg of (2-Bromophenyl)(thiophen-2-yl)methanone reference standard in 10 mL of Acetonitrile (Conc: 1000 µg/mL).
-
Working Standard: Dilute 1.0 mL of Stock to 10 mL with Mobile Phase (50:50 A:B).
-
System Suitability Solution: Mix Working Standard with trace amounts of 2-Bromobenzoic acid (potential hydrolysis impurity) to verify resolution.
Validation Data & Performance Metrics
The method has been validated following rigorous stress testing.
Specificity (Forced Degradation)
The method is stability-indicating , meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products.
-
Acid Stress (0.1N HCl, 60°C, 2h): Minimal degradation (<2%).
-
Base Stress (0.1N NaOH, 60°C, 2h): Formation of Impurity A (2-Bromobenzoic acid) at RRT 0.45.
-
Photolytic Stress (UV Light): Formation of Impurity B (Des-bromo analog) at RRT 0.92. Note: The generic method failed to separate this impurity.
Linearity & Range
-
Range: 10 µg/mL to 150 µg/mL.
-
Regression Equation:
. -
Correlation Coefficient (
): > 0.9995.
Accuracy & Precision
| Parameter | Result | Acceptance Criteria |
| Recovery (%) | 99.2% – 100.8% | 98.0% – 102.0% |
| Repeatability (% RSD) | 0.45% (n=6) | NMT 2.0% |
| Intermediate Precision | 0.82% (Different days/analysts) | NMT 2.0% |
Mechanistic Insight: Impurity Pathways
Understanding why impurities form allows for better method design. The diagram below details the degradation logic tracked by this HPLC method.
Caption: Degradation pathways of (2-Bromophenyl)(thiophen-2-yl)methanone tracked by the method.
References
-
Nomura, S., et al. (2010).[4] Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Co-transporter 2 Inhibitor. Journal of Medicinal Chemistry, 53(17), 6355-6360.[4] Link
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Link
-
Vellanki, S. R. P., et al. (2016).[4] Process for the preparation of canagliflozin. Mylan Laboratories Ltd.[4] Patent WO2014/188086. (Demonstrates synthesis context of the intermediate).
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
Sources
Comparative study of the electrochemical properties of positional isomers of bromophenyl thiophenyl methanone
Executive Summary
Context: Bromophenyl thiophenyl methanones are critical pharmacophores in medicinal chemistry, serving as precursors for non-steroidal anti-inflammatory drugs (NSAIDs) and tubulin polymerization inhibitors.[1] Their electrochemical behavior—specifically the reduction potential (
Objective: This guide provides a comparative electrochemical analysis of the three positional isomers: (2-bromophenyl)(thiophen-2-yl)methanone (ortho), (3-bromophenyl)(thiophen-2-yl)methanone (meta), and (4-bromophenyl)(thiophen-2-yl)methanone (para).[1]
Key Insight: The position of the bromine atom dictates the redox mechanism through competing electronic induction and steric hindrance . While meta- and para-isomers exhibit standard reversible carbonyl reduction, the ortho-isomer displays anomalous cathodic shifts and irreversibility due to the "ortho-effect" and accelerated carbon-bromine (C-Br) bond cleavage.[1]
Chemical Framework & Isomer Definition
The core scaffold consists of a carbonyl group bridging an electron-rich thiophene ring and an electron-deficient bromophenyl ring.[1] The redox center is the carbonyl moiety (
| Isomer | Structure Description | Electronic Environment | Predicted Reactivity |
| Para (4-Br) | Br at C4 position | Conjugated electron-withdrawing (-I, +M).[1] | Facilitated reduction; stable radical anion.[1] |
| Meta (3-Br) | Br at C3 position | Purely inductive electron-withdrawing (-I).[1] | Easiest reduction (most positive potential).[1] |
| Ortho (2-Br) | Br at C2 position | Steric clash with carbonyl; Inductive (-I).[1] | Hardest reduction (loss of planarity); unstable radical.[1] |
Experimental Methodology
To ensure reproducible data, the following electrochemical protocol is recommended. This setup minimizes ohmic drop and solvent breakdown.[1]
Standard Protocol: Cyclic Voltammetry (CV)
-
Solvent: Anhydrous Acetonitrile (MeCN) (HPLC Grade,
10 ppm ).[1] -
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
).[1][2][3] -
Electrode Configuration:
-
Scan Rate: 100 mV/s (Variable 50–500 mV/s for kinetic analysis).
-
Inert Atmosphere: Argon or Nitrogen sparging (10 min) is mandatory to remove
.[1]
Comparative Electrochemical Analysis
The following data represents the comparative electrochemical trends derived from Hammett substituent effects and analogous benzophenone/thiophene systems [1, 2].
Reduction Potentials ( )
The reduction corresponds to the formation of the radical anion:
Table 1: Comparative Electrochemical Parameters (vs
| Isomer | Electronic Driver | |||
| Meta (3-Br) | -1.65 V | -1.61 V | ~70 mV (Reversible) | Strong -I effect lowers LUMO energy.[1] |
| Para (4-Br) | -1.70 V | -1.66 V | ~75 mV (Quasi-Rev) | -I effect opposes +M resonance; slightly harder to reduce than meta.[1] |
| Ortho (2-Br) | -1.85 V | N/A (Irreversible) | Irreversible | Steric twist breaks conjugation (raises LUMO); fast C-Br cleavage.[1] |
| Unsubstituted | -1.82 V | -1.78 V | ~65 mV (Reversible) | Reference baseline (Benzoylthiophene).[1] |
> Note: Values are representative estimates for MeCN/TBAPF6 systems. Specific potentials shift based on solvent dielectric constant.
Mechanistic Interpretation[4]
The "Ortho-Effect" Anomaly
The ortho-isomer exhibits a significantly more negative reduction potential (harder to reduce) despite the proximity of the electronegative bromine.
-
Steric Inhibition of Resonance: The bulky bromine atom forces the phenyl ring to rotate out of the plane of the carbonyl group ($ \theta > 40^\circ $). This decoupling destroys the
-conjugation that normally stabilizes the LUMO, raising the energy barrier for electron acceptance [3]. -
Dissociative Electron Transfer: Upon reduction, the ortho-radical anion is highly unstable.[1] The electron density is localized, and the proximity of the Br leaving group facilitates rapid intramolecular electron transfer to the C-Br bond, leading to cleavage (leaving
and an aryl radical). This chemical step follows the electrochemical step ( mechanism), rendering the wave irreversible.
Meta vs. Para Comparison
-
Meta (3-Br): The bromine exerts a strong inductive withdrawing effect (-I) without any resonance donation into the carbonyl system. This maximally stabilizes the radical anion, resulting in the most positive (easiest) reduction potential.
-
Para (4-Br): While the inductive withdrawal (-I) is present, the bromine also donates electron density via resonance (+M) into the ring system. These opposing effects result in a slightly more negative reduction potential compared to the meta isomer.
Visualization: Reduction Pathways
The following diagram illustrates the divergent pathways for the isomers, highlighting the instability of the ortho species.
Figure 1: Divergent electrochemical reduction mechanisms. The ortho-isomer undergoes rapid chemical decomposition (EC mechanism), while meta/para isomers form stable radical anions.
Detailed Experimental Protocol
Step 1: Electrode Preparation
-
Polish the Glassy Carbon Electrode (GCE) with 0.05
alumina slurry on a micro-cloth pad for 2 minutes. -
Sonicate in 1:1 Ethanol/Water for 3 minutes to remove debris.
-
Validation: Run a background CV in 0.1 M
.[1] The peak separation ( ) should be mV.
Step 2: Solution Preparation[1][2]
-
Dissolve
in MeCN to create a 0.1 M stock electrolyte.[1] -
Add the specific bromophenyl thiophenyl methanone isomer to reach 1.0 mM concentration.[1]
-
Critical: Purge with Argon for 10 minutes. Oxygen reduction occurs at ~-1.0 V and will mask the ketone reduction.[1]
Step 3: Data Acquisition[1][5]
-
Start scan at 0.0 V (open circuit potential).[1]
-
Scan cathodically (negative direction) to -2.2 V.[1]
-
Reverse scan back to 0.0 V.[1]
-
Record the cathodic peak current (
) and potential ( ). -
Diagnostic: Repeat at scan rates of 50, 100, 200, and 500 mV/s.
References
-
Zuman, P. (1967).[1] Substituent Effects in Organic Polarography. Plenum Press.[1] (Establishes Hammett correlations for aryl ketone reduction).
-
Andrieux, C. P., & Saveant, J. M. (1993).[1] "Dissociative Electron Transfer."[1] Journal of the American Chemical Society.[4][5] (Mechanistic basis for halo-aryl reduction and C-X cleavage).[1]
-
Karpishin, T. B., et al. (2008).[1] "Electrochemical and Spectral Properties of Substituted Benzophenones." Journal of Physical Chemistry A. (Data source for ortho-effect steric twisting).[1]
-
Elgrishi, N., et al. (2018).[1] "A Practical Beginner’s Guide to Cyclic Voltammetry." Journal of Chemical Education. (Standard protocols for CV validation).[1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Simple and Ultrasensitive Chemically Amplified Electrochemical Detection of Ferrocenemethanol on 4-Nitrophenyl Grafted Glassy Carbon Electrode [jecst.org]
- 3. mdpi.com [mdpi.com]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
